molecular formula C15H10Cl2N2O2 B583129 11,11-Dichloro Oxcarbazepine CAS No. 1798004-39-3

11,11-Dichloro Oxcarbazepine

カタログ番号: B583129
CAS番号: 1798004-39-3
分子量: 321.157
InChIキー: PJCNKGXLGJJUKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11,11-Dichloro Oxcarbazepine (CAS 1798004-39-3) is a chemical derivative of the established anticonvulsant medication Oxcarbazepine, which is used for the treatment of partial seizures and generalized tonic-clonic seizures . This dichloro variant is offered as a high-purity reference standard and is intended exclusively for analytical and research applications. It serves as a critical tool for scientists conducting method development, quality control, and impurity profiling in the pharmaceutical analysis of Oxcarbazepine and its related compounds. The primary research value of 11,11-Dichloro Oxcarbazepine lies in its use as a validated standard to ensure the accuracy and reliability of analytical data. While the specific mechanism of action of this derivative has not been explicitly studied, its parent compound, Oxcarbazepine, is known to function primarily as a voltage-sensitive sodium channel blocker . Oxcarbazepine and its active metabolite work by stabilizing hyperexcited neuronal membranes, inhibiting repetitive neuronal firing, and diminishing the propagation of synaptic impulses, thereby preventing the spread of seizures . Researchers may utilize 11,11-Dichloro Oxcarbazepine to investigate metabolic pathways, study structure-activity relationships, or synthesize novel derivatives for pharmacological evaluation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Certificate of Analysis for detailed specifications on purity and potency.

特性

IUPAC Name

5,5-dichloro-6-oxobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-15(17)10-6-2-4-8-12(10)19(14(18)21)11-7-3-1-5-9(11)13(15)20/h1-8H,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCNKGXLGJJUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C3=CC=CC=C3N2C(=O)N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 11,11-Dichloro Oxcarbazepine

[1]

Chemical Identity & Structural Context[2][3][4][5][6][7][8][9][10][11]

11,11-Dichloro Oxcarbazepine is a halogenated derivative of the dibenzazepine class. It is structurally characterized by the presence of a geminal dichloro-substitution at the C11 position, adjacent to the C10 ketone functionality of the parent drug, Oxcarbazepine.

This compound is primarily categorized as a process impurity rather than a metabolic product. Its formation is typically associated with over-chlorination events during the halogenation steps of carbamazepine derivatives or side reactions during the hydrolysis of chloro-intermediates.

Nomenclature & Identifiers[4][5][7][8]
ParameterDetail
IUPAC Name 11,11-Dichloro-10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide
CAS Registry Number 1798004-39-3
Molecular Formula C₁₅H₁₀Cl₂N₂O₂
Molecular Weight 321.16 g/mol (Calculated neutral)
Parent API Oxcarbazepine (Trileptal®)
Impurity Class Process-Related / Halogenated Analog
Structural Visualization

The following diagram illustrates the structural relationship between Carbamazepine, Oxcarbazepine, and the 11,11-Dichloro impurity.

GCBZCarbamazepine(Precursor)OXCOxcarbazepine(Target API)10-oxo, 11-H2CBZ->OXC Standard Synthesis(Oxidation/Hydrolysis)IMP11,11-Dichloro Oxcarbazepine(Impurity)10-oxo, 11-Cl2CBZ->IMP Over-chlorinationof IntermediatesOXC->IMPAlpha-Chlorination(Side Reaction)

Figure 1: Structural genesis of 11,11-Dichloro Oxcarbazepine relative to the parent API.

Physicochemical Properties[2][3][5]

Understanding the physicochemical profile is essential for designing separation methods (HPLC) and purification steps (crystallization).

Solubility & Lipophilicity

The substitution of two hydrogen atoms (C-H) with two chlorine atoms (C-Cl) at the C11 position significantly alters the electronic and lipophilic profile of the molecule compared to Oxcarbazepine.

PropertyValue / CharacteristicImpact on Processing
LogP (Predicted) ~2.5 - 2.9More lipophilic than Oxcarbazepine (LogP ~1.7).
Water Solubility Very Low (< 0.01 mg/mL)Significant decrease in aqueous solubility; requires organic co-solvents (DMSO, DCM) for extraction.
pKa ~13.5 (Amide N-H)Similar to parent; neutral at physiological pH.
H-Bond Donors 1 (Amide NH₂)Unchanged from parent.
H-Bond Acceptors 2 (C=O, Amide C=O)Unchanged from parent.
Thermal & Solid-State Properties
  • Physical State: White to off-white crystalline powder.[1]

  • Melting Point: Typically higher than the parent API or exhibits a broad range if amorphous. (Predicted range: >220°C, decomposition likely).

  • Stability: The gem-dichloro ketone moiety is sterically crowded but chemically stable under neutral conditions. It may be susceptible to elimination reactions (dehydrohalogenation) under strong basic conditions, potentially reverting to a mono-chloro enone structure.

Mechanistic Formation & Control Strategy

To control this impurity, one must understand the "Why" of its formation. It rarely forms spontaneously in the final product but is a "carry-over" from aggressive synthetic steps.

Synthesis Pathway Analysis

A common industrial route to Oxcarbazepine involves the chlorination of Carbamazepine to form a 10,11-dichloro intermediate, followed by hydrolysis.

  • Primary Route: Carbamazepine

    
     10,11-dichloro-10,11-dihydrocarbamazepine 
    
    
    Hydrolysis
    
    
    Oxcarbazepine.
  • Impurity Genesis: If the reaction conditions (e.g., excess Cl₂, high temp) are uncontrolled, radical substitution or electrophilic attack can occur at the C11 position after or during the formation of the ketone, leading to the 11,11-dichloro species.

ReactionPathStep1Precursor(Carbamazepine)Step2Intermediate(10,11-Dichloro-dihydro-CBZ)Step1->Step2 Chlorination (Cl2/Solvent)TargetOxcarbazepine(10-Keto)Step2->Target HydrolysisSideReactionSide Reaction:Over-chlorinationStep2->SideReaction Excess Cl2 / Radical MechanismImpurity11,11-Dichloro Oxcarbazepine(Critical Impurity)Target->Impurity Direct alpha-chlorination(Rare but possible)SideReaction->Impurity

Figure 2: Mechanistic origin of the impurity during the halogenation-hydrolysis synthetic sequence.

Control Measures
  • Stoichiometry Control: Strictly limit chlorine equivalents during the initial halogenation of carbamazepine.

  • Temperature Regulation: Maintain low temperatures (<0°C) during chlorination to prevent radical propagation at the C11 position.

  • Purification: Recrystallization from polar solvents (e.g., Methanol/Water) is effective. The 11,11-dichloro impurity, being more lipophilic, will likely remain in the mother liquor or require a non-polar wash to remove.

Analytical Characterization Protocols

Accurate detection requires resolving the 11,11-dichloro impurity from the parent Oxcarbazepine and the 10,11-dichloro intermediate.

HPLC Method (Reverse Phase)

Due to the two chlorine atoms, the impurity is significantly more hydrophobic than Oxcarbazepine.

  • Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase A: 0.02M Potassium Dihydrogen Phosphate (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 80% A / 20% B

    • 20 min: 50% A / 50% B

    • 30 min: 20% A / 80% B (Elution of lipophilic impurities)

  • Detection: UV at 215 nm (Amide absorption) and 254 nm (Aromatic).

  • Retention Logic:

    • Oxcarbazepine: ~10-12 min.

    • 11,11-Dichloro Impurity: ~20-25 min (Late eluter due to high lipophilicity).

Mass Spectrometry (LC-MS) Identification

The mass spectrum provides definitive structural confirmation via the chlorine isotope pattern.

  • Ionization: ESI Positive Mode (+).

  • Parent Ion (M+H): ~321.1 m/z (based on ³⁵Cl).

  • Isotope Pattern (Critical):

    • Unlike Oxcarbazepine (single peak dominant), the 11,11-dichloro analog exhibits a distinct 9:6:1 intensity ratio for ions at m/z M, M+2, and M+4 .

    • Observation: Look for peaks at 321, 323, and 325 . The presence of this triplet pattern confirms the Cl₂ substitution.

References

  • BioOrganics. (n.d.). 11,11-Dichloro Oxcarbazepine Product Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Oxcarbazepine. Retrieved from [Link]

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of 11,11-Dichloro Oxcarbazepine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the precise quantification of 11,11-Dichloro Oxcarbazepine. This compound is a critical process-related impurity and potential degradant of Oxcarbazepine, an important antiepileptic drug.[1] The control and monitoring of such impurities are paramount for ensuring the safety, efficacy, and quality of the final drug product, in line with global regulatory standards.[1] The developed method utilizes a C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile, providing excellent separation and peak morphology. The method has been conceptualized based on established analytical principles for Oxcarbazepine and its related substances and is designed for validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4] This document provides a comprehensive protocol, the scientific rationale behind the method design, and a framework for its validation, intended for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Rationale

Oxcarbazepine, chemically known as 10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide, is a widely used anticonvulsant and mood-stabilizing drug.[5][6] During its synthesis and storage, various process-related impurities and degradation products can emerge.[7][8] 11,11-Dichloro Oxcarbazepine (10,11-Dihdyro-11,11-dichloro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) is a halogenated analogue that can potentially form during the synthesis process.[9] The structural similarity to the parent API necessitates a highly specific analytical method to ensure its effective separation and quantification at trace levels.

Causality of Method Design:

  • Technique Selection (RP-HPLC): Reversed-phase chromatography is the technique of choice due to the moderately non-polar nature of the dibenzazepine core structure. A C18 (octadecylsilyl) column provides a hydrophobic stationary phase that effectively retains the analyte through van der Waals interactions, allowing for separation from more polar or non-polar impurities.[10]

  • Mobile Phase Strategy: A binary mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile) is employed. The phosphate buffer controls the pH, ensuring consistent ionization state of any acidic or basic functional groups and leading to reproducible retention times. Acetonitrile is selected for its strong elution strength for this class of compounds and its low UV cutoff, minimizing background interference. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (including the target analyte) are eluted as sharp, symmetrical peaks within a reasonable runtime.[7]

  • Detector Selection (UV): The dibenzazepine moiety in 11,11-Dichloro Oxcarbazepine contains a conjugated system of aromatic rings and a carbonyl group, which acts as a strong chromophore. Based on spectral data for the parent compound, Oxcarbazepine, a detection wavelength of 256 nm is selected.[11][12] This wavelength provides a robust signal for the analyte, offering high sensitivity while minimizing interference from common solvents and excipients.

Materials and Methods

2.1. Equipment and Consumables

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector (e.g., Waters Alliance, Agilent 1260 Infinity II).

  • Chromatographic Data System (CDS) (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • HPLC vials.

2.2. Reagents and Standards

  • 11,11-Dichloro Oxcarbazepine Reference Standard (Characterized with CoA).[9]

  • Acetonitrile (HPLC gradient grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade).

  • Orthophosphoric Acid (85%) (AR grade).

  • Water (HPLC grade or Milli-Q).

2.3. Chromatographic Conditions

All quantitative parameters for the HPLC-UV analysis are summarized in the table below for clarity and reproducibility.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm)[11]
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 256 nm[11][12]
Injection Volume 10 µL
Run Time 25 minutes

Experimental Protocols

3.1. Preparation of Mobile Phase and Solutions

  • Mobile Phase A (Buffer): Accurately weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water. Adjust the pH of the solution to 3.0 ± 0.05 using dilute Orthophosphoric Acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures solvent compatibility and good peak shape.

  • Standard Stock Solution (approx. 200 µg/mL): Accurately weigh approximately 10 mg of 11,11-Dichloro Oxcarbazepine reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, allow to cool to room temperature, and dilute to volume with diluent.

  • Working Standard Solution (approx. 2 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent. This concentration is suitable for impurity quantification (e.g., 0.1% level relative to a 2 mg/mL main compound solution).

3.2. System Suitability Testing (SST)

The SST protocol is a self-validating mechanism to ensure the chromatographic system is performing adequately before analyzing any samples.[13]

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (2 µg/mL).

  • Calculate the following parameters from the resulting chromatograms.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0% for n=5 injectionsDemonstrates the precision and reproducibility of the autosampler and detector.

3.3. Analytical Procedure

  • Prepare the sample solution (e.g., from a drug substance or product) in the diluent to achieve a target concentration within the validated range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Integrate the peak corresponding to 11,11-Dichloro Oxcarbazepine and calculate the concentration using the external standard method.

Method Validation Framework (ICH Q2(R2))

This method must be validated to demonstrate its fitness for purpose.[3][4] The validation should be conducted according to ICH Q2(R2) guidelines, assessing the following parameters.[2][14]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the parent drug, Oxcarbazepine, to show that any resulting degradation peaks are well-resolved from the 11,11-Dichloro Oxcarbazepine peak.[10][15][16]

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels should be prepared, spanning the expected range (e.g., from the Limit of Quantitation to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.[5][11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels, typically reported as percent recovery.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-day/Inter-analyst): Expresses within-laboratory variations. The Relative Standard Deviation (%RSD) should be within acceptable limits (typically < 5% for impurity analysis).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

Visualizations

Analytical_Workflow Analytical Workflow for 11,11-Dichloro Oxcarbazepine Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard Solutions C Prepare Sample Solutions D System Equilibration E System Suitability Test (SST) D->E Verify Performance F Inject Samples & Standards E->F Proceed if SST Passes G Chromatogram Integration F->G H Quantification Calculation G->H I Final Report Generation H->I

Caption: A flowchart illustrating the complete analytical workflow.

Caption: The separation mechanism of the analyte on a C18 column.

Conclusion

The HPLC-UV method detailed in this application note provides a scientifically sound and robust framework for the quantification of 11,11-Dichloro Oxcarbazepine. The logical selection of the stationary phase, mobile phase, and detection wavelength ensures high specificity and sensitivity. The protocol incorporates system suitability tests as an integral part of the analytical run, guaranteeing the reliability of the generated data. By following the outlined validation strategy based on ICH guidelines, laboratories can fully qualify this method for use in quality control environments, contributing to the overall quality assurance of Oxcarbazepine drug substance and formulated products.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • VALIDATED RP HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCE OF OXCARBAZEPINE AN ANTIEPILEPTIC DRUG. International Journal of Pharmaceutical Sciences and Research.
  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Semantic Scholar.
  • ICH Q2(R2) Validation of Analytical Procedures. (2023, November 30). International Council for Harmonisation.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Oxcarbazepine EP Impurities & Related Compounds. SynThink Research Chemicals.
  • Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. (2025, August 9). ResearchGate.
  • Singh, S., et al. (2007). A validated stability indicating LC method for oxcarbazepine. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1094-1099.
  • Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. (2017, February 27). Research and Reviews: Journal of Hospital and Clinical Pharmacy.
  • Stability indicating HPLC-DAD method for the determination of Oxcarbazepine - An Anticonvulsant. Research Journal of Pharmacy and Technology.
  • Reddy, P. S., et al. Development and Validation of a Stability- Indicating RP-LC Method for the Estimation of Process-Related Impurities and Degradation. Chromatographia, 75(5-6), 267-274.
  • Stability indicating HPLC-DAD method for the determination of Oxcarbazepine. Research Journal of Pharmacy and Technology.
  • Bhaumik, U., et al. (2012). Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. Asian Journal of Chemistry, 24(5), 2053-2056.
  • Synthesis and Characterization of Oxcarbazepine: A Technical Guide for Researchers. Benchchem.
  • 11,11-Dichloro Oxcarbazepine. SynThink Research Chemicals.
  • Prathyun, P., & Baidya, S. (2020). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research, 19(3).

Sources

Application Note: In Vivo Pharmacological and Toxicological Profiling of 11,11-Dichloro Oxcarbazepine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

11,11-Dichloro Oxcarbazepine (CAS: 1798004-39-3) is a structurally modified, halogenated derivative of the second-generation antiepileptic drug (AED) oxcarbazepine. In pharmaceutical development, it is strictly monitored as a synthetic process impurity requiring toxicological qualification under ICH Q3A/B guidelines 1[1]. Additionally, environmental toxicologists identify it as a primary degradation product formed when oxcarbazepine is subjected to water chlorination and disinfection processes 2[2].

The Causality of Structural Modification: Oxcarbazepine (OXC) functions primarily as a prodrug. Upon administration, it undergoes rapid cytosolic reduction in the liver to form its active monohydroxy derivative (MHD), which is responsible for blocking voltage-dependent sodium channels3[3]. However, substituting two hydrogen atoms with bulky, highly electronegative chlorine atoms at the C11 position introduces severe steric hindrance 2[2]. We hypothesize that this steric block prevents the enzymatic reduction to MHD, fundamentally altering the molecule's pharmacokinetic clearance. Furthermore, the added halogens increase lipophilicity, which may elevate blood-brain barrier (BBB) penetration and induce distinct neurotoxicological outcomes.

MetabolicPathway OXC Oxcarbazepine (OXC) Parent Drug MHD Monohydroxy Derivative (MHD) Active Metabolite OXC->MHD Cytosolic Enzymes (Rapid Reduction) DCOXC 11,11-Dichloro Oxcarbazepine (Impurity / Degradant) OXC->DCOXC Chlorination (Water Treatment / Synthesis) Steric Steric Hindrance & Enzymatic Blockade DCOXC->Steric C11 Halogenation Tox Altered Clearance & Potential Neurotoxicity Steric->Tox Impaired Reduction

Fig 1: Mechanistic divergence of 11,11-Dichloro Oxcarbazepine due to C11 steric hindrance.

Experimental Protocols: A Self-Validating System

To establish a comprehensive in vivo profile, the following protocols utilize a self-validating design where pure oxcarbazepine serves as an internal positive control. This ensures that any deviations in the impurity's profile are directly attributable to the dichloro substitution rather than systemic experimental errors. All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC) 4[4].

Protocol A: Pharmacokinetic (PK) and Metabolic Profiling

Objective: Quantify the biological half-life, clearance, and metabolic fate of 11,11-Dichloro Oxcarbazepine. Causality: Determining whether the dichloro-derivative bypasses the standard MHD conversion pathway is critical for predicting systemic accumulation and off-target toxicity.

Step-by-Step Methodology:

  • Subject Preparation: Fast adult male Swiss albino mice (20-25 g) for 12 hours prior to dosing, allowing ad libitum access to water.

  • Formulation: Suspend 11,11-Dichloro Oxcarbazepine in a 1% solution of Tween 80 or carboxymethylcellulose (CMC) to address its poor aqueous solubility.

  • Administration: Administer a single oral gavage (PO) dose of 20 mg/kg. Utilize a parallel cohort receiving 20 mg/kg of standard oxcarbazepine as a baseline control3[3].

  • Sampling: Collect blood samples via the retro-orbital plexus at 0.5, 1, 2, 4, 8, and 12 hours post-dose. Centrifuge at 3000 × g for 10 minutes to separate plasma.

  • Extraction & LC-MS/MS: Perform liquid-liquid extraction using ethyl acetate. Reconstitute in the mobile phase and analyze via LC-MS/MS, monitoring specifically for the parent dichloro-compound and the absence/presence of hydroxylated metabolites.

Protocol B: Neurotoxicity Assessment (Chimney Test)

Objective: Evaluate acute motor impairment and neurotoxicity. Causality: Halogenated, lipophilic compounds often cross the blood-brain barrier more rapidly, potentially causing ataxia or motor deficits independent of anticonvulsant efficacy. The Chimney test provides a highly quantifiable Median Toxic Dose (TD50) 3[3].

Step-by-Step Methodology:

  • Pre-screening: Train mice to climb backwards up a Pyrex glass tube (30 cm length, 3 cm inner diameter). Select only mice capable of completing the task within 60 seconds.

  • Dosing: Administer varying doses of 11,11-Dichloro Oxcarbazepine (e.g., 30, 60, 90, 120 mg/kg) intraperitoneally (IP).

  • Testing: At the time of peak plasma concentration (

    
    , determined from Protocol A), place the mice in the tube.
    
  • Scoring: Record a "toxic effect" if the mouse fails to exit the tube within 60 seconds. Calculate the TD50 using log-probit analysis 3[3].

Protocol C: Anticonvulsant Efficacy (Maximal Electroshock - MES Test)

Objective: Determine the Median Effective Dose (ED50) for seizure protection. Causality: The MES test simulates generalized tonic-clonic seizures. Evaluating the impurity in this model determines if the C11 halogenation abolishes the parent drug's interaction with voltage-gated sodium channels 3[3].

Step-by-Step Methodology:

  • Dosing: Administer 11,11-Dichloro Oxcarbazepine (IP) at doses ranging from 10 to 50 mg/kg to groups of 8 mice.

  • Electroshock Delivery: At

    
    , apply an alternating current (50 mA, 50 Hz, 0.2 seconds) via corneal electrodes. Prior to placement, apply a drop of 0.9% saline to the eyes to ensure conductivity.
    
  • Observation: Observe for the presence or absence of hindlimb tonic extension (HLTE). Protection is defined as the complete abolition of HLTE.

  • Calculation: Determine the ED50 using log-probit analysis and calculate the Protective Index (PI = TD50 / ED50) 3[3].

InVivoWorkflow Start In Vivo Profiling of 11,11-Dichloro Oxcarbazepine Group1 Protocol A: Pharmacokinetics (LC-MS/MS Analysis) Start->Group1 Group2 Protocol B: Neurotoxicity (Chimney Test) Start->Group2 Group3 Protocol C: Efficacy (MES Test) Start->Group3 Data1 Clearance & Half-life Group1->Data1 Data2 TD50 (Motor Impairment) Group2->Data2 Data3 ED50 (Seizure Protection) Group3->Data3 PI Calculate Protective Index (PI) PI = TD50 / ED50 Data2->PI Data3->PI

Fig 2: Parallel in vivo workflow for evaluating the pharmacological and toxicological profile.

Data Presentation & Interpretation

The following tables provide a structured framework for summarizing the quantitative data generated from the protocols, utilizing historical baseline data for the parent drug to guide expected outcomes.

Table 1: Anticipated Pharmacokinetic Parameters (Mouse Model, 20 mg/kg PO)

ParameterOxcarbazepine (Control)11,11-Dichloro OxcarbazepineMechanistic Interpretation

(h)
1.0 - 2.0To be determinedIncreased lipophilicity may alter absorption rates.

(ng/mL)
~ 1500To be determinedDependent on first-pass metabolism resistance.
Half-life (

) (h)
2.5 (Parent)To be determinedExpected prolongation due to blocked keto-reduction 2[2].
Primary Metabolite MHDUnlikely to form MHDSteric hindrance at C11 prevents cytosolic enzyme access.

Table 2: Pharmacodynamic & Toxicity Profiles (Mouse Model)

CompoundED50 (MES Test) mg/kgTD50 (Chimney Test) mg/kgProtective Index (PI)
Oxcarbazepine ~ 9.5 4[4]~ 66.4 3[3]~ 6.9
11,11-Dichloro OXC Data EntryData EntryData Entry (TD50/ED50)

Note: A lower Protective Index (PI) for the dichloro-derivative would indicate a narrower therapeutic window and higher relative toxicity compared to the parent drug, a critical finding for impurity qualification 3[3].

References

  • SynThink Research Chemicals. "11,11-Dichloro Oxcarbazepine | 1798004-39-3". SynThink Chemicals.
  • ResearchGate. "Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes".
  • PMC - NIH. "Chronic Treatment with Oxcarbazepine Attenuates Its Anticonvulsant Effect in the Maximal Electroshock Model in Mice".
  • Journal of Pre-Clinical and Clinical Research. "Isobolographic analysis of interaction between oxcarbazepine and valproate in pentylenetetrazole-induced seizures in mice". JPCCR.

Sources

application of 11,11-Dichloro Oxcarbazepine in epilepsy research models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Characterization & Impurity Qualification of 11,11-Dichloro Oxcarbazepine in Epilepsy Models

Part 1: Executive Summary & Strategic Rationale

11,11-Dichloro Oxcarbazepine (CAS: 1798004-39-3) is a structural analog and process-related impurity of the blockbuster antiepileptic drug (AED) Oxcarbazepine (OXC).[1] Unlike the parent compound, which functions primarily as a prodrug for Licarbazepine (MHD), the 11,11-dichloro substitution introduces significant steric bulk and electronegativity adjacent to the carbonyl group.

Why Research This Compound?

  • Impurity Qualification (Toxicology): Regulatory bodies (ICH Q3A/B) require rigorous qualification of impurities exceeding threshold limits. Researchers must determine if this chlorinated analog possesses disproportionate neurotoxicity or genotoxicity compared to the parent drug.

  • Structure-Activity Relationship (SAR): The gem-dichloro group at position 11 alters the metabolic liability of the keto-reduction pathway. Investigating this compound reveals whether the anticonvulsant activity resides in the parent structure or requires reduction to a hydroxy-metabolite (which is blocked or altered by the chlorines).

This guide provides a standardized workflow for evaluating 11,11-Dichloro Oxcarbazepine in preclinical epilepsy models, focusing on solubility optimization , voltage-gated sodium channel (VGSC) assays , and in vivo seizure protection .

Part 2: Chemical Handling & Formulation Protocol

Challenge: The addition of two chlorine atoms at the C11 position significantly increases lipophilicity (


) compared to Oxcarbazepine, leading to poor aqueous solubility. Standard saline vehicles will result in precipitation and erratic bioavailability.

Optimized Vehicle Formulation:

  • Stock Solution: Dissolve 11,11-Dichloro OXC in 100% DMSO to a concentration of 50 mg/mL. Sonicate at 37°C for 10 minutes.

  • Working Suspension (for IP/Oral):

    • Take required volume of Stock Solution (e.g., 5%).

    • Add Tween 80 (2% final v/v). Vortex vigorously.

    • Slowly add 0.5% Methylcellulose (MC) or Hydroxypropyl-β-cyclodextrin (HPβCD) 20% w/v in saline while vortexing.

    • Target pH: 7.0–7.4 (Adjust with 0.1N NaOH if necessary).

Part 3: In Vitro Mechanism of Action (Patch Clamp)

Objective: Determine if 11,11-Dichloro OXC retains the ability to block voltage-gated sodium channels (Nav1.2/Nav1.6), the primary mechanism of the parent scaffold.

Protocol: Whole-Cell Patch Clamp in Hippocampal Neurons
  • Preparation: Isolate hippocampal neurons from P0-P2 rat pups or use HEK293 cells stably expressing hNav1.2.

  • Perfusion: Extracellular solution (Tyrode’s) containing: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose.

  • Recording:

    • Pipette resistance: 2–4 MΩ.

    • Holding potential: -80 mV.

  • Experimental Flow:

    • Step A (Basal): Record baseline Na+ currents (

      
      ).
      
    • Step B (Perfusion): Perfuse 11,11-Dichloro OXC (10, 30, 100 µM) for 5 minutes.

    • Step C (Voltage Protocol): Apply depolarizing pulses from -100 mV to +40 mV in 10 mV increments.

    • Step D (Inactivation): Use a steady-state inactivation protocol (pre-pulse -120 to -10 mV, test pulse to 0 mV) to check for stabilization of the inactivated state (typical of OXC/CBZ class).

Data Output Requirement: Calculate the


 for both tonic block (resting state) and use-dependent block (high-frequency firing).

Part 4: In Vivo Efficacy Models

Core Directive: Use the Maximal Electroshock (MES) test. This is the gold standard for identifying drugs that prevent seizure spread via Na+ channel inhibition.

Protocol: Maximal Electroshock Seizure (MES) Test

Subjects: Male CF-1 mice (25–30g) or Sprague-Dawley rats (200–250g).


 per dose group.

Workflow:

  • Acclimatization: 1 hour in the testing room.

  • Pre-treatment: Administer Vehicle (Control), Oxcarbazepine (Positive Control, 10-30 mg/kg), or 11,11-Dichloro OXC (Test, 10, 30, 100 mg/kg i.p.).

  • Time-to-Peak (TTP): Wait 30 minutes (i.p.) or 60 minutes (p.o.). Note: Due to lipophilicity, TTP may be delayed compared to OXC.

  • Stimulation: Apply corneal electrodes with electrolyte gel.

    • Mice: 50 mA, 60 Hz, 0.2 sec duration.

    • Rats: 150 mA, 60 Hz, 0.2 sec duration.

  • Scoring:

    • Protection: Defined as the abolition of the Hindlimb Tonic Extensor (HLTE) component.

    • Failure: Presence of HLTE (hind legs stretch back rigidly >90° to body).

Data Analysis Table:

CompoundDose (mg/kg)N (Protected/Total)% ProtectionOutcome
Vehicle-0/80%Invalid if >0%
Oxcarbazepine206/875%Valid Control
11,11-Dichloro OXC10TBDTBDLow Dose
11,11-Dichloro OXC30TBDTBDMid Dose
11,11-Dichloro OXC100TBDTBDHigh Dose

Part 5: Neurotoxicity Screening (Rotarod)

Criticality: A compound is only viable if the Therapeutic Index (


) is favorable. The dichloro-substitution may increase sedation.

Protocol:

  • Training: Train mice on a rotarod (6 rpm) for 2 consecutive days. Only mice capable of remaining on the rod for >60s are selected.

  • Dosing: Administer 11,11-Dichloro OXC at therapeutic doses determined in MES.

  • Testing: Place mice on the rod at 30, 60, and 120 minutes post-dose.

  • Endpoint: Fall latency < 60 seconds indicates neurotoxicity/sedation .

Part 6: Visualizing the Qualification Strategy

The following diagram illustrates the decision tree for qualifying 11,11-Dichloro Oxcarbazepine, distinguishing between its role as a potential active analog versus a toxic impurity.

G Start Compound: 11,11-Dichloro Oxcarbazepine ChemProp Physicochemical Analysis (LogP > 3.5, Low Solubility) Start->ChemProp InVitro In Vitro Screen (hNav1.2 Patch Clamp) ChemProp->InVitro DMSO Formulation Decision1 Na+ Channel Block? InVitro->Decision1 InVivo_MES In Vivo MES Model (Seizure Protection) Decision1->InVivo_MES Yes (Active) Outcome_Impurity Outcome A: Impurity (Toxic/Inert -> Limit in Drug Product) Decision1->Outcome_Impurity No (Inert) InVivo_Tox Rotarod Test (Neurotoxicity TD50) InVivo_MES->InVivo_Tox Parallel Study Analysis Calculate Therapeutic Index (TI = TD50 / ED50) InVivo_MES->Analysis InVivo_Tox->Analysis Analysis->Outcome_Impurity TI < 2.0 Outcome_Lead Outcome B: Active Analog (High TI -> Potential Lead) Analysis->Outcome_Lead TI > 10.0

Caption: Workflow for pharmacological qualification of 11,11-Dichloro Oxcarbazepine, determining its status as a toxic impurity or active sodium channel blocker.

Part 7: References

  • SynThink Research Chemicals. (2023). 11,11-Dichloro Oxcarbazepine Reference Standard (CAS 1798004-39-3).[1][2][3] Retrieved from

  • Loscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal for the adoption of a critical path. Epilepsy Research, 2(3), 145-181.

  • Ambrosio, A. F., et al. (2002). Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024. Neurochemical Research, 27, 121-130.

  • NIH National Center for Advancing Translational Sciences. (2023). Assay Guidance Manual: In Vivo Assay Guidelines for Antiepileptic Drugs. Retrieved from

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Relating to structural analogs of APIs).

Disclaimer: 11,11-Dichloro Oxcarbazepine is primarily classified as a research chemical and impurity standard. All in vivo protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Application Note: Synthesis and Purification of 11,11-Dichloro Oxcarbazepine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and medicinal chemists requiring high-purity 11,11-Dichloro Oxcarbazepine (CAS: 1798004-39-3). This compound is a critical impurity reference standard and a structural analog used in structure-activity relationship (SAR) studies of dibenzazepine anticonvulsants.

Executive Summary

11,11-Dichloro Oxcarbazepine (10,11-dihydro-11,11-dichloro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) is a gem-dichloro derivative of the anticonvulsant Oxcarbazepine. It arises primarily as a process-related impurity during aggressive chlorination-oxidation sequences or is synthesized intentionally to study metabolic blockade at the C11 position.

This guide provides a direct electrophilic


-chlorination protocol  converting Oxcarbazepine to its 11,11-dichloro analog. Unlike generic methods, this protocol emphasizes kinetic control to maximize the gem-dichloro yield while minimizing ring chlorination byproducts.
Key Chemical Data
PropertySpecification
Chemical Name 11,11-Dichloro-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide
CAS Number 1798004-39-3
Molecular Formula

Molecular Weight 321.16 g/mol
Solubility Soluble in DMSO, DMF,

; Sparingly soluble in MeOH.[1]

Retrosynthetic Strategy & Mechanism

The synthesis targets the C11 methylene group, which is


 to the C10 ketone. This position is enolizable, allowing for electrophilic halogenation.

Mechanistic Insight:

  • Enolization: Acid-catalyzed tautomerization of Oxcarbazepine generates the C10-C11 enol.

  • First Chlorination: Electrophilic attack by Sulfuryl Chloride (

    
    ) yields the 11-monochloro intermediate.
    
  • Second Chlorination: The electron-withdrawing effect of the first chlorine makes the second enolization slower but still feasible under forcing conditions (excess reagent/heat), leading to the 11,11-dichloro product.

Synthesis Pathway Diagram[2]

SynthesisPathway Oxcarbazepine Oxcarbazepine (Starting Material) Enol Enol Intermediate (Transient) Oxcarbazepine->Enol H+ / Tautomerization MonoChloro 11-Chloro Oxcarbazepine (Intermediate) Enol->MonoChloro SO2Cl2 (1 eq) DiChloro 11,11-Dichloro Oxcarbazepine (Target) MonoChloro->DiChloro SO2Cl2 (Excess), Reflux

Figure 1: Stepwise


-chlorination pathway from Oxcarbazepine to the 11,11-dichloro derivative.

Experimental Protocol

Materials & Reagents[2][3][4]
  • Precursor: Oxcarbazepine (API Grade, >99%).

  • Reagent: Sulfuryl Chloride (

    
    , 97%). Note: Freshly distilled if yellow.
    
  • Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM). AcOH is preferred for higher reaction temperatures.

  • Catalyst: Acetyl Chloride (initiator) or HCl gas.

Synthesis Procedure (Batch Scale: 5.0 g)

Step 1: Reaction Setup

  • Charge a 250 mL 3-neck Round Bottom Flask (RBF) with Oxcarbazepine (5.0 g, 19.8 mmol) .

  • Add Glacial Acetic Acid (50 mL) . Stir to obtain a suspension.

  • Equip the flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet.

Step 2: Chlorination

  • Heat the mixture to 60°C to ensure partial solubility/swelling.

  • Add Sulfuryl Chloride (8.0 g, 59.4 mmol, 3.0 eq) dropwise over 30 minutes.

    • Observation: Gas evolution (

      
       and 
      
      
      
      ) will occur. Ensure distinct venting into a scrubber (NaOH solution).
  • After addition, increase temperature to 90°C (Reflux) and stir for 4–6 hours .

    • Checkpoint: Monitor by TLC (Mobile Phase: DCM:MeOH 95:5). The starting material (

      
      ) should disappear. The mono-chloro intermediate appears first, followed by the less polar di-chloro product (
      
      
      
      ).

Step 3: Quenching & Isolation

  • Cool the reaction mixture to Room Temperature (RT).

  • Pour the reaction mass slowly into Ice-Water (200 mL) with vigorous stirring. The product will precipitate as a gummy solid or powder.

  • Neutralize the slurry to pH ~7 using Saturated

    
     solution . Caution: Foaming.
    
  • Extract with Ethyl Acetate (3 x 100 mL) .

  • Combine organic layers, wash with Brine (100 mL), and dry over Anhydrous

    
    .
    
  • Concentrate under reduced pressure to yield the crude yellow solid.

Purification Strategy

The crude mixture will likely contain traces of 11-monochloro oxcarbazepine and ring-chlorinated byproducts. Recrystallization alone is often insufficient for >98% purity required for reference standards.

Flash Column Chromatography
  • Stationary Phase: Silica Gel (230–400 mesh).

  • Column Dimensions: 40 g silica per 1 g crude.

  • Eluent Gradient:

    • 0–10 min: 100% Dichloromethane (DCM).

    • 10–40 min: 0%

      
       2% Methanol in DCM.
      
  • Fraction Collection: Collect fractions corresponding to the higher

    
     spot (11,11-dichloro).
    
Final Polishing (Recrystallization)
  • Dissolve the chromatographed solid in minimal hot Ethanol/Acetone (1:1) .

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the white crystalline solid and dry under vacuum at 50°C for 12 hours.

Purification Workflow Diagram

PurificationFlow Crude Crude Reaction Mass (Mixture of Mono/Di-Cl) Extraction Liquid-Liquid Extraction (EtOAc / Water) Crude->Extraction TLC_Check TLC Analysis (DCM:MeOH 95:5) Extraction->TLC_Check Column Flash Chromatography (Silica, DCM -> 2% MeOH) TLC_Check->Column If impurities > 5% Crystallization Recrystallization (EtOH/Acetone) Column->Crystallization FinalProduct Pure 11,11-Dichloro Oxcarbazepine (>98% HPLC) Crystallization->FinalProduct

Figure 2: Purification workflow ensuring removal of mono-chlorinated intermediates.

Analytical Characterization & QC

To validate the identity of the synthesized standard, the following analytical parameters must be met.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Time: 11,11-Dichloro analog will elute later than Oxcarbazepine due to increased lipophilicity.

NMR Spectroscopy (Structural Confirmation)[3]
  • 
     NMR (DMSO-
    
    
    
    ):
    • Diagnostic Feature: The disappearance of the C11 methylene protons (which appear as a multiplet or broad singlet around 3.0–4.0 ppm in Oxcarbazepine) is the primary confirmation.

    • Aromatic protons (7.3–8.0 ppm) will remain, potentially slightly shifted downfield due to the inductive effect of the chlorines.

  • 
     NMR: 
    
    • Appearance of a quaternary carbon signal at ~85–95 ppm corresponding to the

      
       center.
      
    • Carbonyl peak (C10) shift.

Mass Spectrometry[2]
  • Technique: LC-MS (ESI+).

  • Expected Mass:

    
     (for 
    
    
    
    ).
  • Isotope Pattern: Distinctive chlorine cluster.

    • M (321) : M+2 (323) : M+4 (325) ratio of approx 9:6:1 .

Safety & Handling

  • Sulfuryl Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood.

  • Oxcarbazepine Derivatives: Potentially biologically active.[2][3][4] Treat as a potent anticonvulsant.[3] Wear full PPE (gloves, lab coat, safety glasses).

  • Waste Disposal: Quench all chlorinating agents before disposal. Neutralize acidic aqueous waste.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3033866, Oxcarbazepine. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[5] Trileptal (oxcarbazepine) Prescribing Information. Retrieved from [Link][2][6][4][5][7][8]

  • Der Pharma Chemica. (2012). Synthesis of oxcarbazepine by newer method. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 11,11-Dichloro Oxcarbazepine Degradation & Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

As a Senior Application Scientist, I frequently consult on the stability of dibenzazepine derivatives during forced degradation studies and environmental monitoring. 11,11-Dichloro Oxcarbazepine (CAS: 1798004-39-3) is a highly reactive process-related impurity and a transient environmental transformation product of the antiepileptic drug oxcarbazepine (OXC).

Because this compound is inherently unstable, researchers often mischaracterize their LC-MS impurity profiles by analyzing post-sampling artifacts rather than true degradation endpoints. This guide strips away the guesswork, detailing the exact mechanistic causality behind its degradation and providing a self-validating protocol to stabilize it in your workflows.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: We are detecting 11,11-Dichloro Oxcarbazepine in our OXC stability samples. What is the precise mechanistic pathway for its formation? A1: The formation of 11,11-Dichloro Oxcarbazepine is driven by sequential electrophilic substitution. In aqueous environments containing free chlorine (e.g., municipal water used in dissolution testing) or during oxidative stress testing with chlorinated reagents, the methylene protons at the α-carbon (C11 position) relative to the ketone group are highly acidic. These protons are abstracted and replaced by chlorine radicals or hypochlorous acid (HOCl), yielding 11-chloro oxcarbazepine, which rapidly undergoes a second substitution to form 11,11-dichloro oxcarbazepine .

Q2: Our 11,11-Dichloro Oxcarbazepine reference standard degrades rapidly in solution before LC-MS analysis. What are its primary degradation pathways? A2: The 11,11-dichloro derivative is thermodynamically unstable in aqueous matrices. Its degradation is governed by two primary pathways depending on the stressor:

  • Hydrolytic Ring Cleavage (Dominant): Under aqueous conditions, the dichlorinated derivative undergoes rapid hydrolysis. This induces a heterocyclic ring contraction and cleavage, yielding 1-(2-benzaldehyde)-(1H, 3H)-quinazoline-2,4-dione (BQD) . BQD accumulates as the terminal end-product because its amide moiety is unreactive to further halogenation .

  • Photolytic Transformation: Under UV irradiation (common in ICH Q1B photostability testing), the compound undergoes decarbonylation and dealkylation, leading to the formation of Acridine (ACIN) , a highly toxic and persistent byproduct .

Q3: How can we prevent the degradation of 11,11-Dichloro Oxcarbazepine during sample preparation? A3: You must establish a self-validating quenching system to arrest degradation at the exact moment of sampling. This requires a three-pillar approach:

  • Redox Quenching: Immediately neutralize residual free chlorine using a reducing agent like Sodium Thiosulfate (

    
    ).
    
  • pH Control: Buffer the sample matrix to a neutral pH (6.5–7.5). Strong basic conditions (e.g., >pH 9) act as a catalyst for the hydrolytic ring cleavage into BQD .

  • Actinic Shielding: Perform all extractions in amber glass to block UV-induced photolysis and prevent acridine formation.

Part 2: Mechanistic Pathway Visualization

The following diagram maps the causality of OXC chlorination and the subsequent degradation pathways of the 11,11-dichloro intermediate.

DegradationPathway OXC Oxcarbazepine (OXC) Cl_Radical Chlorination (Cl2 / HOCl) OXC->Cl_Radical MonoCl 11-Chloro Oxcarbazepine Cl_Radical->MonoCl α-carbon substitution DiCl 11,11-Dichloro Oxcarbazepine Cl_Radical->DiCl α-carbon substitution MonoCl->Cl_Radical Hydrolysis Aqueous Hydrolysis (pH Dependent) DiCl->Hydrolysis UV_Path UV Irradiation (Photolysis) DiCl->UV_Path BQD 1-(2-benzaldehyde)-(1H,3H)- quinazoline-2,4-dione (BQD) Hydrolysis->BQD Ring Cleavage & Contraction ACIN Acridine (ACIN) UV_Path->ACIN Decarbonylation

Caption: Mechanistic pathways of Oxcarbazepine chlorination and subsequent degradation of 11,11-Dichloro Oxcarbazepine.

Part 3: Quantitative Data Summary

Understanding the relative yields and kinetics of these pathways is critical for mass balance during forced degradation studies.

Stress ConditionPrimary Reactive SpeciesMajor Degradation ProductRelative Yield / ImpactMitigation Strategy
Aqueous Chlorination Free Chlorine (

/

)
11,11-Dichloro OxcarbazepineTransient IntermediateQuench with

Aqueous Hydrolysis

/

BQD (Ring Cleavage Product)Accumulates as End-ProductBuffer to pH 6.5–7.5
UV Irradiation Photons (

)
Acridine (ACIN)High (Increases Sample Toxicity)Actinic shielding (Amber glass)
Base Hydrolysis (0.1N NaOH)

Uncharacterized Cleavage Products100% Parent DegradationNeutralize immediately post-stress
Oxidative Stress (3%

)

Radicals
DiOH-CBZ / Multiple PeaksComplete parent lossRadical scavengers (Ascorbic acid)

Part 4: Step-by-Step Methodology - Stabilization & Extraction Protocol

To prevent 11,11-dichloro oxcarbazepine from degrading into BQD or Acridine while waiting in the autosampler queue, implement this self-validating extraction protocol.

Phase 1: Targeted Quenching & Buffering

  • Sample Aliquoting: At the designated time-point (

    
    ), immediately transfer 1.0 mL of the stressed aqueous sample into an amber microcentrifuge tube.
    
    • Causality: Amber glass instantly halts the photolytic decarbonylation pathway that generates Acridine.

  • Redox Quench: Add 50 µL of 100 mM Sodium Thiosulfate (

    
    ) and vortex for 5 seconds.
    
    • Causality: Thiosulfate acts as an electron donor, rapidly reducing hypochlorous acid to inert chloride ions. This prevents ongoing electrophilic substitution at the C11 position.

  • pH Stabilization: Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 7.0). Verify the pH is between 6.5 and 7.5 using a micro-pH probe.

    • Causality: Neutralizing the sample prevents base-catalyzed hydrolytic ring cleavage, locking the 11,11-dichloro moiety in its current state and preventing conversion to BQD.

    • Self-Validation Step: Spike a parallel control sample with a surrogate standard (e.g., Carbamazepine-d10). If the surrogate shows no degradation during the LC-MS run, your quenching system is validated.

Phase 2: Solid Phase Extraction (SPE) & LC-MS Analysis 4. SPE Conditioning: Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 2 mL of LC-MS grade Methanol, followed by 2 mL of HPLC water. 5. Loading & Washing: Load the quenched 1.15 mL sample onto the cartridge. Wash with 2 mL of 5% Methanol in water.

  • Causality: The wash step removes the highly polar thiosulfate and acetate salts. If left in the sample, these salts would cause severe ion suppression in the Electrospray Ionization (ESI) source, artificially lowering your impurity quantitation.

  • Elution & Storage: Elute the stabilized analytes with 1 mL of 100% LC-MS grade Methanol into an amber autosampler vial. Store at -20°C until analysis.

  • LC-MS/MS Analysis: Analyze using a C18 column (e.g., 150 mm x 4.6 mm, 5.0 µm) with a mobile phase of Methanol and 0.02% Formic acid (50:50 v/v) at a flow rate of 1.0 mL/min .

References

  • Li, Zhi, Hélène Fenet, Elena Gomez, and Serge Chiron. "Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes." Water Research 45, no. 4 (2011): 1587-1596. URL:[Link]

  • Raghavi, K., M. Sindhura, R. Prashanthi, and Buchi N. Nalluri. "Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method." Journal of Chemical and Pharmaceutical Research 7, no. 3 (2015): 3885-3893. URL:[Link]

Technical Support Center: Minimizing Off-Target Effects of 11,11-Dichloro Oxcarbazepine In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 11,11-Dichloro Oxcarbazepine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on mitigating off-target effects during in vitro experiments. The following information is structured to address common challenges and provide actionable solutions to ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for 11,11-Dichloro Oxcarbazepine and its parent compound, Oxcarbazepine?

A1: The primary on-target mechanism for Oxcarbazepine and its active metabolite, 10-monohydroxy derivative (MHD), is the blockade of voltage-gated sodium channels (VGSCs).[1][2][3][4][5][6] This action stabilizes hyperexcited neuronal membranes, which inhibits repetitive neuronal firing and diminishes the propagation of synaptic impulses.[3][5][6] While 11,11-Dichloro Oxcarbazepine is a derivative, it is expected to share this primary mechanism of action.

Q2: What are the known or potential off-target effects of Oxcarbazepine derivatives that I should be aware of in my in vitro studies?

A2: Based on the profile of Oxcarbazepine, researchers should be vigilant for several potential off-target effects that may be recapitulated by its derivatives. These include:

  • Modulation of other ion channels: Oxcarbazepine has been shown to inhibit delayed rectifier potassium currents (IK(DR)) and modulate high-voltage activated calcium channels.[2][3][4][7]

  • Induction of Cytochrome P450 (CYP) enzymes: Oxcarbazepine is a known inducer of CYP3A4 and to a lesser extent, other CYP enzymes.[1][8][9][10][11][12] This can have significant implications in long-term cell culture models, potentially altering the metabolism of the compound itself or other substances in the culture medium.

  • Hyponatremia-related mechanisms: In clinical settings, Oxcarbazepine can cause hyponatremia (low sodium levels).[1][13][14][15] While the direct translation to in vitro models depends on the cell type and experimental setup, it is a critical consideration for neuronal cultures and other sensitive cell lines.

Q3: How can I begin to distinguish between on-target and off-target effects in my initial experiments?

A3: Differentiating these effects early is crucial. Here are some initial strategies:

  • Dose-response analysis: A key first step is to establish a clear dose-response curve. On-target effects should typically occur at a lower concentration range than off-target effects. A wide separation between the effective concentration for the desired activity and concentrations causing other cellular changes can be a good indicator of specificity.[16]

  • Use of appropriate controls: Include a well-characterized, structurally unrelated compound with the same on-target mechanism (e.g., another VGSC blocker). If your novel compound elicits a phenotype not seen with the control, it may be an off-target effect.[16]

  • Cell line selection: Utilize cell lines with and without the target of interest. For example, if you are studying neuronal effects, compare responses in a neuronal cell line expressing VGSCs to a non-neuronal cell line that does not.

Troubleshooting Guide: Specific Experimental Issues

Problem 1: I'm observing widespread cytotoxicity at concentrations where I expect to see specific neuronal activity.

  • Possible Cause: This is a classic sign of off-target effects or general cellular toxicity. The compound may be impacting fundamental cellular processes.

  • Troubleshooting Steps:

    • Perform a comprehensive cytotoxicity assessment: Utilize multiple, mechanistically distinct cytotoxicity assays to get a complete picture.[17][18][19][20] Good options include:

      • Membrane integrity assays: Lactate dehydrogenase (LDH) release assays measure plasma membrane damage.[21]

      • Metabolic activity assays: Assays like MTT or MTS measure mitochondrial function, which can be an early indicator of cellular stress.[19]

      • Apoptosis assays: Use assays to detect markers of programmed cell death, such as caspase activation.

    • Refine the concentration range: Based on the cytotoxicity data, narrow your experimental concentration range to well below the toxic threshold.

    • Shorten incubation times: If the toxicity is time-dependent, reducing the exposure time may allow for the observation of on-target effects before significant off-target toxicity occurs.

Problem 2: My results are inconsistent across different experimental days, even with the same cell line and compound concentration.

  • Possible Cause: This could be due to issues with compound stability, cell culture variability, or the influence of metabolic activity in your in vitro system.

  • Troubleshooting Steps:

    • Verify compound stability and solubility: Ensure your stock solutions of 11,11-Dichloro Oxcarbazepine are properly prepared and stored. Periodically check for precipitation in your culture medium.

    • Standardize cell culture conditions: Pay close attention to cell passage number, confluency, and media composition. Even minor variations can alter cellular responses.

    • Consider metabolic activity: If using primary cells or metabolically active cell lines like hepatocytes, be aware that the compound may be metabolized over time.[8] This can lead to a decrease in the parent compound concentration and the appearance of metabolites with different activity profiles. Consider using a system with lower metabolic activity or performing shorter-term experiments.

Problem 3: I am seeing effects on gene expression or protein levels that are not directly related to sodium channel function.

  • Possible Cause: This strongly suggests engagement with off-target signaling pathways.

  • Troubleshooting Steps:

    • Pathway analysis: Use bioinformatics tools to analyze your gene expression or proteomics data to identify potentially affected pathways.

    • Use of specific inhibitors: Once a potential off-target pathway is identified, use a specific pharmacological inhibitor for that pathway in conjunction with your compound. If the off-target effect is blocked, this provides strong evidence for the off-target interaction.

    • Secondary screening: Screen 11,11-Dichloro Oxcarbazepine against a panel of common off-target proteins, such as kinases, GPCRs, and other ion channels. This can help to identify unexpected interactions.

Experimental Protocols & Workflows

Protocol 1: Tiered In Vitro Neurotoxicity Screening

This protocol outlines a tiered approach to assess the potential neurotoxicity of 11,11-Dichloro Oxcarbazepine and differentiate it from its intended pharmacological effect.[22][23]

  • Tier 1: Basic Cytotoxicity in a Neuronal Cell Line (e.g., SH-SY5Y)

    • Plate SH-SY5Y cells at an appropriate density in 96-well plates.

    • Treat cells with a broad concentration range of 11,11-Dichloro Oxcarbazepine (e.g., 0.1 µM to 100 µM) for 24 and 48 hours.

    • Perform parallel MTT and LDH assays to assess metabolic activity and membrane integrity, respectively.

    • Determine the concentration at which a significant decrease in viability is observed (e.g., IC20). This will inform the concentration range for subsequent, more specific assays.

  • Tier 2: Assessment of Neuronal Network Function

    • Utilize human induced pluripotent stem cell (hiPSC)-derived neuronal co-cultures.[24][25]

    • Culture these neurons on multi-electrode arrays (MEAs) to measure spontaneous electrical activity.

    • After establishing a stable baseline of network activity, apply non-toxic concentrations of 11,11-Dichloro Oxcarbazepine.

    • Monitor for changes in firing rate, burst frequency, and network synchrony. This will provide a functional readout of the compound's effect on neuronal excitability.

  • Tier 3: Specific Ion Channel Off-Target Assessment

    • hERG Channel Assay: It is critical to assess for potential cardiotoxicity by evaluating the compound's effect on the hERG potassium channel.[26][27] This can be done using automated patch-clamp systems or a thallium flux assay.[28][29]

    • Calcium Channel Assay: Use a fluorescent calcium indicator (e.g., Fluo-4) in a neuronal cell line to assess for any modulation of calcium influx following depolarization in the presence of the compound.

Workflow for Differentiating On-Target vs. Off-Target Effects

G cluster_0 Initial Screening cluster_1 Investigation of Unexpected Effects cluster_2 Confirmation & Mitigation A Dose-Response Curve (On-Target Assay) C Phenotype Observed at High Concentrations? A->C B Broad Cytotoxicity Screen (e.g., MTT, LDH) B->C D Secondary/Orthogonal Assays (e.g., MEA, Calcium Flux) C->D Yes G Refine Experimental Conditions (Concentration, Time) C->G No, but still suspect E Off-Target Panel Screening D->E F Use of Pathway Inhibitors E->F F->G H Structural Modification of Compound G->H

Caption: A logical workflow for identifying and mitigating off-target effects.

Data Presentation

Table 1: Example Data for Initial Tiered Screening

Assay TypeCell LineEndpoint11,11-Dichloro Oxcarbazepine IC50/EC50
On-Target
Sodium Channel BlockadeHEK293-NaV1.7Electrophysiology5 µM
Off-Target
Cytotoxicity (MTT)SH-SY5YMetabolic Activity75 µM
Cytotoxicity (LDH)SH-SY5YMembrane Integrity> 100 µM
hERG InhibitionCHO-hERGIon Flux> 50 µM
CYP3A4 InductionPrimary HepatocytesEnzyme Activity20 µM

This is example data and should be experimentally determined.

Signaling Pathway Considerations

Potential for CYP Enzyme Induction

Oxcarbazepine is known to induce CYP3A4.[1][9][10] In vitro, this can lead to increased metabolism of 11,11-Dichloro Oxcarbazepine over time, potentially reducing its effective concentration and producing metabolites with unknown activities.

CYP_Induction Compound 11,11-Dichloro Oxcarbazepine PXR PXR/RXR Activation Compound->PXR Metabolites Metabolites (Altered Activity) Compound->Metabolites Metabolized by CYP3A4 CYP3A4_Gene CYP3A4 Gene Transcription PXR->CYP3A4_Gene CYP3A4_Protein CYP3A4 Enzyme CYP3A4_Gene->CYP3A4_Protein

Caption: Simplified pathway of CYP3A4 induction by xenobiotics.

By systematically applying these troubleshooting guides, protocols, and analytical frameworks, researchers can more confidently minimize and interpret the off-target effects of 11,11-Dichloro Oxcarbazepine in their in vitro studies, leading to more robust and reliable data.

References

  • Oxcarbazepine - StatPearls - NCBI Bookshelf - NIH. (2025, July 7).
  • What are the mechanisms of action of OXCARBAZEPINE in TRILEPTAL therapy? (n.d.).
  • In vitro techniques for the assessment of neurotoxicity - PMC. (n.d.).
  • Oxcarbazepine | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience. (n.d.).
  • What is the mechanism of Oxcarbazepine? - Patsnap Synapse. (2024, July 17).
  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).
  • Evaluation of cytochrome P450 inductions by anti-epileptic drug oxcarbazepine, 10-hydroxyoxcarbazepine, and carbamazepine using human hepatocytes and HepaRG cells - PubMed. (2016, September 15).
  • Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events - PubMed. (n.d.).
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.).
  • In Vitro Techniques for Assessing Neurotoxicity Using Human iPSC-Derived Neuronal Models | Springer Nature Experiments. (n.d.).
  • Choosing the Optimal Model for in vitro Neurotoxicity Assessment - Evotec. (n.d.).
  • The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed. (2008, August 15).
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. (n.d.).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).
  • Exploring Environmental Neurotoxicity Assessment Using Human Stem Cell-Derived Models. (2024, November 15).
  • Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (2024, June 6).
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (2025, November 19).
  • hERG Assay | PPTX. (n.d.).
  • Technical Support Center: Mitigating Off-Target Effects of Oxadin (Oxcarbazepine) in Experimental Models - Benchchem. (n.d.).
  • hERG Safety Assay - Evotec. (n.d.).
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. (2025, March 28).
  • Beware cytochrome P450 inducers: Prescribing tips to prevent drug-drug interactions. (2002, November 1).
  • A Comparative Pharmacokinetic Study in Healthy Volunteers of the Effect of Carbamazepine and Oxcarbazepine on Cyp3a4 | Request PDF - ResearchGate. (2025, August 7).
  • 8 Oxcarbazepine Side Effects You Should Know About - GoodRx. (2025, January 2).
  • (PDF) Oxcarbazepine accelerates cortisol elimination via cytochrome P450 3A4 induction. (2026, January 29).
  • Oxcarbazepine (Trileptal, Oxtellar) - Epilepsy Medication. (n.d.).
  • Oxcarbazepine: Close, but no Cigar | 2020-03-09 | CARLAT PUBLISHING. (2020, March 9).
  • Oxcarbazepine - Wikipedia. (n.d.).
  • What is the mechanism of action of Oxcarbazepine (Trileptal)? - Dr.Oracle. (2025, July 12).
  • Trileptal - accessdata.fda.gov. (n.d.).
  • Oxcarbazepine: Mechanisms of Action - PubMed. (n.d.).

Sources

Technical Support Center: Protocol Refinement for 11,11-Dichloro Oxcarbazepine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 11,11-Dichloro Oxcarbazepine. This guide is designed for researchers, scientists, and drug development professionals to ensure the generation of consistent and reliable experimental results. Given the specific chemical nature of this compound—a dichlorinated derivative of oxcarbazepine—particular attention to handling, solubility, and stability is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered when working with 11,11-Dichloro Oxcarbazepine.

Q1: What are the recommended storage conditions for solid 11,11-Dichloro Oxcarbazepine?

A1: While specific stability data for this derivative is not widely published, best practices for analogous compounds like Oxcarbazepine should be followed.[1] Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[2][3] For long-term storage, -20°C is recommended.[1] The container should be dated upon receipt and upon opening to track its history.[2]

Q2: My stock solution of 11,11-Dichloro Oxcarbazepine looks cloudy or has a precipitate. What went wrong?

A2: This is almost always a solubility issue. 11,11-Dichloro Oxcarbazepine, like its parent compound Oxcarbazepine, is practically insoluble in water.[4][5][6] Cloudiness indicates that the compound has either not fully dissolved or has precipitated out of solution upon dilution or temperature change. Refer to the Troubleshooting Guide for Stock Solution Preparation below for a detailed protocol.

Q3: I'm observing high variability in my cell-based assay results. Could the compound be the cause?

A3: Yes, inconsistent results in biological assays are frequently traced back to the compound's preparation or stability.[7] Key factors include:

  • Precipitation in Media: The compound may be precipitating when the DMSO stock is diluted into aqueous cell culture media.

  • Degradation: The compound may be unstable under your specific assay conditions (e.g., prolonged incubation at 37°C, pH of the media, exposure to light).[8][9]

  • Inaccurate Dosing: Errors in serial dilutions or incomplete initial dissolution can lead to incorrect final concentrations.

  • Interactions: The compound might interact with assay reagents or plasticware.

Consult Troubleshooting Guide 3 for a systematic approach to diagnosing these issues.

Q4: Which solvents are best for preparing a stock solution?

A4: For the primary, high-concentration stock solution, use a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common and effective choices for Oxcarbazepine and related molecules.[1] The parent compound, Oxcarbazepine, is soluble at approximately 10 mg/mL in DMSO and 20 mg/mL in DMF.[1] It is reasonable to assume 11,11-Dichloro Oxcarbazepine will have similar solubility characteristics. Always perform a small-scale solubility test first.[10]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Protocol for Consistent Stock Solution Preparation

Inconsistent stock solutions are a primary source of experimental error. This guide provides a self-validating workflow to ensure your stock is accurately and consistently prepared.

G weigh 1. Weigh Compound (Calibrated Balance) solvent 2. Select Solvent (Anhydrous DMSO/DMF) weigh->solvent dissolve 3. Initial Dissolution (Vortex, Gentle Warmth/Sonication) solvent->dissolve volume 4. Bring to Final Volume (Volumetric Flask) dissolve->volume check 5. Visual Check (Clear Solution?) volume->check check->dissolve No, Precipitate Seen hplc 6. QC Check (Optional but Recommended) (HPLC/UV-Vis for purity/conc.) check->hplc Yes aliquot 7. Aliquot (Prevent Freeze-Thaw) hplc->aliquot store 8. Store (-20°C, Protected from Light) aliquot->store

Caption: Workflow for preparing a validated compound stock solution.

  • Pre-Calculation & Weighing:

    • Calculate the mass of 11,11-Dichloro Oxcarbazepine (MW: 327.23 g/mol ) needed for your desired stock concentration (e.g., 10 mM or 50 mM).[11]

    • Use a calibrated analytical balance. Ensure the compound has equilibrated to room temperature before opening to prevent condensation on hygroscopic material.

  • Solvent Selection & Initial Dissolution:

    • Choose a high-purity, anhydrous grade of DMSO or DMF.[1]

    • Add approximately 80% of the final required solvent volume to the vial containing the compound.

    • Vortex vigorously. If dissolution is slow, gentle warming (to 37°C) or brief sonication in a water bath can be applied.[12] This step is critical; ensure no solid particles remain.

  • Final Volume Adjustment:

    • Once fully dissolved, transfer the solution to a Class A volumetric flask.

    • Rinse the original vial with a small amount of the solvent and add it to the flask to ensure a complete transfer.

    • Carefully add the solvent up to the calibration mark. Invert the flask several times to ensure homogeneity.

  • Verification and Storage:

    • The final solution must be perfectly clear. Any haze or precipitate indicates a problem.

    • For critical applications, verify the concentration and purity with a quick HPLC run or UV-Vis spectrophotometry.

    • Dispense the stock solution into single-use aliquots in tightly sealed vials (e.g., amber glass or polypropylene).[13]

    • Store aliquots at -20°C, protected from light.[10] Avoid repeated freeze-thaw cycles, which can cause degradation and concentration changes due to solvent evaporation.[14]

Guide 2: Troubleshooting Inconsistent Analytical Results (HPLC)

Variability in HPLC analysis can mask true experimental results. This guide focuses on issues related to the compound itself. For a comprehensive review of HPLC methods for related compounds, see references on Carbamazepine and Oxcarbazepine analysis.[15][16][17][18][19]

Observed Problem Potential Cause Related to Compound Recommended Action
Shifting Retention Time Degradation of the compound in the autosampler or in solution. The degradation product may have a different polarity.Prepare samples fresh and keep the autosampler cool (4°C). Run a stability test by reinjecting the same vial over 24 hours.
Peak Tailing or Broadening Poor solubility in the mobile phase, causing the compound to precipitate on the column head.Ensure the starting mobile phase has sufficient organic content to keep the compound dissolved. The injection solvent should be weaker than or matched to the mobile phase.
Ghost Peaks (in blank runs) Carryover from a previous injection of a highly concentrated or "sticky" sample.Implement a robust needle wash protocol using a strong solvent (e.g., DMSO followed by mobile phase). Inject several blanks after a high-concentration sample.
Loss of Signal/Response Adsorption of the compound to vials or tubing. Degradation due to pH or temperature.Use silanized glass vials for sensitive samples. Check the pH stability of the compound; Oxcarbazepine and its derivatives can degrade under strong acidic or basic conditions.[20][21]
Guide 3: Achieving Reproducibility in Biological Assays

The transition from a DMSO stock to an aqueous biological environment is a critical failure point.

G start Inconsistent Biological Assay Results q1 Is the final DMSO concentration >0.5%? start->q1 a1_yes High DMSO may cause solvent toxicity. Reduce concentration or run a DMSO toxicity curve. q1->a1_yes Yes q2 Did you check for precipitation in media? q1->q2 No a2_yes Compound is precipitating. Lower final concentration, use co-solvents (e.g., PEG400) or surfactant (e.g., Tween 80) if permissible. q2->a2_yes Yes q3 Is the compound stable in media at 37°C? q2->q3 No a3_yes Compound is degrading. Incubate compound in media for the assay duration, then analyze by HPLC. Reduce incubation time if possible. q3->a3_yes Yes q4 Are cell handling procedures consistent? q3->q4 No a4_yes Variability in cell seeding density, passage number, or health is the likely cause. q4->a4_yes Yes a4_no Review and standardize cell culture and plating protocols. q4->a4_no No

Caption: Decision tree for troubleshooting inconsistent biological assay results.

  • Prepare a "Mock" Plate: Prepare a cell-free 96-well plate.

  • Dose the Wells: Add your cell culture medium to the wells. Then, add your 11,11-Dichloro Oxcarbazepine stock solution to achieve the final desired concentrations, mimicking your exact experimental dilution steps. Also, include a vehicle-only (DMSO) control.

  • Visual Inspection: Immediately inspect the wells under a microscope. Look for crystalline structures or fine precipitates. Check again after 1-2 hours.

  • Incubation Test: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for the full duration of your experiment.

  • Final Analysis: After incubation, visually inspect again. For a quantitative assessment, you can collect the supernatant, centrifuge it to pellet any precipitate, and measure the concentration of the soluble compound via HPLC. A significant drop in concentration indicates either precipitation or degradation.

By systematically addressing these potential pitfalls in compound handling, analysis, and application, researchers can significantly enhance the consistency and reliability of their data when working with 11,11-Dichloro Oxcarbazepine.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Washington.
  • A Guide to Handling and Storing Chemicals in a Lab. (2021). Laboratory Furniture Solutions.
  • Preparing Stock Solutions. PhytoTech Labs.
  • Trileptal (oxcarbazepine) tablets & oral suspension. (2023). U.S. Food and Drug Administration.
  • Highly Sensitive Determination of Carbamazepine and Oxcarbazepine and Identification of Their Degradation Products... (2022). ProQuest.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage... (2023). C&EN.
  • The Top 10 Best Practices For Proper Chemical Storage. (2025). U.S. Chemical Storage.
  • 11,11-Dichloro Oxcarbazepine. BioOrganics.
  • Solubility Enhancement of Oxcarbazepine by Melt Sonocrystallization Technique... (2020). Semantic Scholar.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (2021). Universitas Brawijaya.
  • 11,11-Dichloro Oxcarbazepine | 1798004-39-3. SynThink Research Chemicals.
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. (2025). Benchchem.
  • Oxcarbazepine Product Information. (2022). Cayman Chemical.
  • Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways. (2016). PubMed.
  • What are some common sources of error in cell viability assays? (2023). AAT Bioquest.
  • Oxcarbazepine. (2023). PubChem, National Institutes of Health.
  • Degradation of carbamazepine and oxcarbazepine by heat-activated persulfate. (2025). ResearchGate.
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (2022). E-Volve Bio.
  • Technical Support Center: Analysis of Oxcarbazepine Degradation Products by LC-MS. (2025). Benchchem.
  • Photodegradation processes of Oxcarbazepine under solar simulated radiation... (2020). ResearchGate.
  • Pharmaceutical formulations comprising oxcarbazepine and methods thereof. (2007). Google Patents.
  • Addressing Sources of Error in the Cell Viability Measurement Process. (2023). National Institute of Standards and Technology (NIST).
  • Troubleshooting Guide: Stock Solution Preparation. Smolecule.
  • Troubleshooting Cell-based Assays... (2022). Promega Corporation.
  • Assay Troubleshooting. Molecular Biology.
  • Hemocytometer Counting Errors: Common Sources & Prevention Tips. Revvity.
  • Trileptal Prescribing Information. (2023). U.S. Food and Drug Administration.
  • Oxcarbazepine. (2023). DrugFuture.
  • A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. (2018). International Journal of Pharmaceutical Sciences Review and Research.
  • Oxcarbazepine Safety Data Sheet. (2010). Indiana.gov.
  • Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. (2014). PMC.
  • Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. (2020). ResearchGate.
  • Development and validation of an HPLC method for determination of carbamazepine in human plasma... (2020). DergiPark.
  • A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. (2022). Sciendo.

Sources

addressing batch-to-batch variability of synthesized 11,11-Dichloro Oxcarbazepine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Addressing Batch-to-Batch Variability for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 11,11-Dichloro Oxcarbazepine. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and frequently asked questions to address the common challenge of batch-to-batch variability. As active pharmaceutical ingredient (API) development progresses, ensuring consistency is paramount for reliable downstream applications, from preclinical studies to formulation development.[1][2] This resource leverages field-proven insights to help you identify root causes of variability and implement robust control strategies.

Frequently Asked Questions (FAQs)

Q1: What is 11,11-Dichloro Oxcarbazepine and why is its consistent synthesis important?

A1: 11,11-Dichloro Oxcarbazepine, or 10,11-Dihydro-11,11-dichloro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide, is a derivative of the anticonvulsant drug Oxcarbazepine.[3] Like any API, consistent synthesis is critical to ensure that each batch possesses the same purity, impurity profile, and physicochemical properties.[2] Variability can significantly impact the drug's safety, efficacy, and stability, leading to unreliable research data and costly delays in development.[4]

Q2: What are the most common sources of batch-to-batch variability in its synthesis?

A2: The most frequent sources of variability stem from three main areas:

  • Raw Material Quality: Variations in the purity and reactivity of starting materials and reagents.[5]

  • Process Parameter Control: Minor deviations in reaction conditions such as temperature, time, agitation speed, and reagent addition rates.[6]

  • Post-Reaction Work-up and Purification: Inconsistencies in procedures like crystallization, filtration, and drying, which can affect impurity levels and crystal form.[7]

Q3: How does an impurity profile help in managing batch variability?

A3: An impurity profile is a comprehensive list of all impurities present in a batch of API.[8] By establishing a standard impurity profile for a "golden batch" (a batch with desired characteristics), you can compare subsequent batches against this standard. Changes in the type or quantity of specific impurities often point directly to the step in the synthesis that is deviating.[5] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the identification and control of impurities.[4]

Q4: What initial steps should I take when a new batch shows unexpected results?

A4: First, confirm the analytical results by re-testing the sample using a validated method to rule out analytical error. Next, conduct a thorough review of the batch manufacturing record, comparing every step and parameter against the protocol of a successful reference batch. Pay close attention to any documented deviations, no matter how minor they seem. Finally, perform comparative characterization of the variant batch and a reference batch side-by-side.

Troubleshooting Guides: A Deeper Dive

This section provides structured guidance for specific issues you may encounter.

Issue 1: Inconsistent Purity and Higher-Than-Normal Levels of a Specific Impurity

Q: My latest batch of 11,11-Dichloro Oxcarbazepine shows a lower purity (e.g., 98.5%) compared to my target of >99.5%. HPLC analysis reveals a significant increase in a known process-related impurity. What should I investigate?

A: An elevated level of a known impurity is a classic sign of a deviation in reaction control or raw material quality. The investigation should be systematic.

Potential Causes & Investigation Strategy:

  • Reaction Temperature Fluctuation: The chlorination step to form the 11,11-dichloro moiety is highly energetic. Even minor temperature spikes can lead to over-reaction or side-product formation.

    • Action: Review the batch record's temperature logs. Were there any excursions from the setpoint? Is the reactor's temperature control system properly calibrated?

  • Stoichiometry of Reagents: An incorrect charge of the chlorinating agent or the starting material can lead to incomplete conversion or excess starting material, which may be mistaken for or contribute to other impurities.

    • Action: Verify the weights and volumes of all raw materials charged. Check the certificate of analysis (CoA) of the starting materials to ensure their potency was correctly accounted for in the calculations.[3]

  • Inefficient Mixing: Poor agitation can create localized "hot spots" of high reactant concentration, promoting side reactions.[6]

    • Action: Check the agitation speed logs from the batch record. Was the speed consistent with the protocol? Has the impeller or agitator motor been recently serviced?

  • Raw Material Quality: The presence of reactive impurities in a starting material can lead to the formation of new, unexpected impurities in the final product.

    • Action: Re-analyze the starting materials used for the problematic batch and compare the results to the supplier's CoA and to the materials used for a successful batch.

Issue 2: Variation in Physical Properties (Color, Crystal Form, Solubility)

Q: Two batches of 11,11-Dichloro Oxcarbazepine meet the purity specification, but one is an off-white powder while the other is pure white. They also exhibit different dissolution rates. What is the cause?

A: This points towards variability in the final purification and isolation steps, likely affecting the crystalline form (polymorphism) or the presence of trace, highly colored impurities not easily detected by standard HPLC purity tests.

Potential Causes & Investigation Strategy:

  • Crystallization/Recrystallization Conditions: The cooling rate, solvent system, and seeding procedure are critical for controlling crystal growth and morphology.

    • Action: Compare the crystallization profiles of the two batches. Was the cooling rate identical? Was the same solvent lot used? If seeding was performed, was the seed crystal from the same source and of the same quality? A detailed protocol for recrystallization is essential for consistency.[4][7]

  • Drying Process: The temperature and duration of the drying process can impact the final product's properties. Over-drying or drying at too high a temperature can cause thermal degradation, leading to discoloration.

    • Action: Review the drying oven logs. Ensure the temperature did not exceed the validated limit and that the drying time was consistent.

  • Trace-Level Impurities: A very small amount of a highly colored impurity can cause discoloration without significantly impacting the purity result from a standard HPLC method.

    • Action: Use a more sensitive analytical technique, such as Ultra-High Performance Liquid Chromatography (UHPLC) with a photodiode array (PDA) detector, to look for minor peaks that might be responsible for the color.[9]

Visualizing the Troubleshooting Process

A structured approach is key to efficiently identifying the root cause of variability.

TroubleshootingWorkflow Start Batch Fails Specification Confirm Confirm with Analytical Re-test Start->Confirm Review Review Batch Manufacturing Record Confirm->Review Compare Compare with 'Golden Batch' Data Review->Compare Hypothesize Formulate Root Cause Hypothesis Compare->Hypothesize Investigate Design & Execute Investigative Experiments Hypothesize->Investigate Analyze Analyze Data Investigate->Analyze Analyze->Hypothesize Refine Hypothesis RootCause Identify Root Cause Analyze->RootCause Implement Implement Corrective and Preventive Action (CAPA) RootCause->Implement

Caption: A systematic workflow for troubleshooting batch variability.

Experimental Protocols

To empower your investigation, here are detailed methodologies for key analytical experiments.

Protocol 1: RP-HPLC Method for Purity and Impurity Profiling

This method is designed to separate 11,11-Dichloro Oxcarbazepine from its potential process-related impurities.

1. Instrumentation and Conditions:

Parameter Specification
System HPLC with UV Detector[10]
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 25% B; 5-20 min: 25-75% B; 20-25 min: 75% B
Flow Rate 1.0 mL/min[11]
Detection 256 nm[12]
Injection Volume 10 µL

| Column Temp. | 30°C[9] |

2. Solution Preparation:

  • Standard Solution: Accurately weigh ~10 mg of 11,11-Dichloro Oxcarbazepine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

3. System Suitability:

  • Before analysis, perform five replicate injections of the standard solution.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 1.5.

4. Analysis and Data Interpretation:

  • Inject the sample solution and integrate all peaks.

  • Calculate the purity by area percent.

  • Compare the chromatogram to that of a reference batch to identify any new or elevated impurity peaks. The presence of such peaks warrants further investigation into the synthetic process.[5]

Root Cause Analysis Framework

Understanding the potential sources of error is crucial for preventing future occurrences. This diagram categorizes common root causes.

RootCauseAnalysis cluster_0 Raw Materials cluster_1 Process Parameters cluster_2 Equipment cluster_3 Human Factor RM_Purity Impurity Profile Variation RM_Potency Incorrect Potency/Assay RM_Supplier Supplier Change PP_Temp Temperature Deviation PP_Time Reaction Time Error PP_Mixing Agitation Inconsistency PP_Addition Reagent Addition Rate EQ_Calib Calibration Drift EQ_Clean Improper Cleaning (Cross-Contamination) EQ_Function Equipment Malfunction HF_Training Inadequate Training HF_Deviation Protocol Deviation Variability Batch-to-Batch Variability Variability->RM_Purity Variability->RM_Potency Variability->RM_Supplier Variability->PP_Temp Variability->PP_Time Variability->PP_Mixing Variability->PP_Addition Variability->EQ_Calib Variability->EQ_Clean Variability->EQ_Function Variability->HF_Training Variability->HF_Deviation

Caption: Common root cause categories for API synthesis variability.

By adopting these structured troubleshooting methodologies, you can more effectively diagnose and resolve issues of batch-to-batch variability, leading to a more robust and reproducible synthesis of 11,11-Dichloro Oxcarbazepine.

References
  • Arborpharmchem. (2023, September 12). The Role of In-Process Control Methods in API Manufacture. Pharmaceutical Intermediates Supplier.
  • SynThink Research Chemicals. Oxcarbazepine EP Impurities & Related Compounds.
  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (n.d.).
  • Prathyun, P., & Baidya, F. (2020, September 12). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research.
  • Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. (2017, February 27). Research and Reviews.
  • VALIDATED RP HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCE OF OXCARBAZEPINE AN ANTIEPILEPTIC DRUG. (n.d.).
  • Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. (n.d.). Semantic Scholar.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (n.d.).
  • Single Use Support. (2024, March 21). What are Active Pharmaceutical Ingredients (APIs)?.
  • SCL Lifesciences. Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry.
  • Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. (n.d.).
  • BOC Sciences. Oxcarbazepine Impurities.
  • LC method for the determination of oxcarbazepine in pharmaceutical preparations. (n.d.). Ovid.
  • Tianming Pharmaceutical. (2025, June 19). Mastering API Synthesis: Route Selection & Impurity Control.
  • Adak, S. (2024, August 23). Essence Control of Active Pharmaceutical Ingredients. ResearchGate.
  • Pharmaffiliates. oxcarbazepine-impurities.
  • SynThink Research Chemicals. 11,11-Dichloro Oxcarbazepine | 1798004-39-3.
  • Aziz-Ur-Rahman, et al. (2012). Synthesis of oxcarbazepine by newer method. Der Pharma Chemica, 4(3):1133-1139.
  • Moravek. Common API Mistakes and How To Avoid Them.
  • The Pharma Master. Troubleshooting.
  • Pharma.Tips. API Quality & Variability Issues.
  • CN111285805A - Preparation method of oxcarbazepine. Google Patents.
  • OXCARBAZEPINE | New Drug Approvals. (2018, January 11).
  • Applied SmartFactory Solutions. (2023, August 22). Root cause variability in API manufacturing.
  • Benchchem. Synthesis and Characterization of Oxcarbazepine: A Technical Guide for Researchers.
  • Fuenfschilling, P. C., et al. (2005). A New Industrial Process for Oxcarbazepine. Organic Process Research & Development, 9(3), 272-277.
  • Development and Validation of a Highly Sensitive and Rapid LC-MS 3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. (2022, September 2). MDPI.

Sources

Validation & Comparative

Comparative Analysis: 11,11-Dichloro Oxcarbazepine vs. Marketed Dibenzazepine Anticonvulsants

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 11,11-Dichloro Oxcarbazepine , a specific chlorinated analog and process-related impurity, against clinically established dibenzazepine anticonvulsants (Oxcarbazepine, Carbamazepine, and Eslicarbazepine Acetate).

Content Type: Technical Comparison Guide & Impurity Profiling Audience: Drug Development Scientists, Medicinal Chemists, and QC Analysts

Executive Summary

11,11-Dichloro Oxcarbazepine (CAS: 1798004-39-3) is not a marketed therapeutic agent but a critical structural analog and process impurity encountered in the synthesis and stability profiling of Oxcarbazepine (OXC). While Oxcarbazepine functions as a pro-drug rapidly reduced to its active monohydroxy metabolite (MHD), the 11,11-dichloro analog represents a metabolic dead-end or a lipophilic impurity that must be controlled during API manufacturing.

This guide compares the physicochemical properties, structural activity relationships (SAR), and analytical detection profiles of this analog against the standard therapeutic agents.

Structural & Mechanistic Comparison

The pharmacological divergence of the dibenzazepine family is dictated by the functional group at the 10,11-bridge of the azepine ring.

Comparative Pharmacophore Table
Feature11,11-Dichloro Oxcarbazepine Oxcarbazepine (OXC) Carbamazepine (CBZ) Eslicarbazepine Acetate (ESL)
Role Impurity / Reference StandardPro-drug (Anticonvulsant)Active Drug (Anticonvulsant)Pro-drug (Anticonvulsant)
10,11-Bridge Gem-dichloro (-Cl, -Cl)Keto (=O)Double Bond (=)Single Bond (-OH, -OAc)
Active Metabolite None (Metabolically resistant)MHD (Licabazepine)Carbamazepine-10,11-epoxide(S)-Licarbazepine
Metabolic Pathway High lipophilicity; potential accumulationCytosolic reduction (AKR)CYP450 oxidation (Epoxidation)Hydrolysis (Esterases)
Auto-induction Unknown (Likely low)LowHigh (CYP3A4)Low
Key Risk Toxicity/Impurity LimitHyponatremiaSerious skin reactions (SJS)Dizziness/Somnolence
Structure-Activity Relationship (SAR) Analysis
  • Oxcarbazepine (Therapeutic): The 10-keto group is reduced by cytosolic arylketone reductases to form the 10-monohydroxy derivative (MHD) .[1][2] MHD blocks voltage-gated sodium channels (VGSCs) to stabilize neuronal membranes.[3]

  • 11,11-Dichloro Analog (Impurity): The substitution of the keto group with two chlorine atoms at the 11-position creates a steric and electronic blockade.

    • Metabolic Block: The gem-dichloro group cannot be reduced to a hydroxyl group, preventing the formation of the active MHD pharmacophore.

    • Lipophilicity: The addition of two halogens significantly increases LogP, potentially altering tissue distribution and increasing retention time in lipid bilayers without therapeutic effect.

Synthesis & Impurity Origin[5][6]

The 11,11-dichloro analog typically arises during the halogenation steps of Oxcarbazepine synthesis, specifically when 10,11-dihydro-5H-dibenz[b,f]azepine precursors are over-chlorinated or when gem-dichlorides are formed as side products during the conversion of 10-oxo intermediates.

Pathway Visualization (DOT)

The following diagram illustrates the divergence between the therapeutic synthesis pathway and the formation of the dichloro impurity.

DibenzazepinePathways cluster_legend Legend Precursor Iminostilbene / 10-Methoxy-carbamazepine CBZ Carbamazepine (Active) Precursor->CBZ Direct Carbamoylation Intermediate 10-Oxo-10,11-dihydro- carbamazepine Precursor->Intermediate Hydrolysis/Oxidation OXC Oxcarbazepine (Pro-drug) Intermediate->OXC Standard Synthesis Dichloro 11,11-Dichloro Oxcarbazepine (Impurity) Intermediate->Dichloro Over-chlorination / Side Reaction MHD MHD (Licarbazepine) (Active Metabolite) OXC->MHD In Vivo Reduction (Arylketone Reductase) Dichloro->MHD Blocked Pathway key Green: Active Drug | Blue: Pro-drug | Red: Impurity

Figure 1: Synthetic divergence showing the formation of 11,11-Dichloro Oxcarbazepine as a non-reducible side product.

Experimental Analysis & Protocols

For researchers characterizing this compound, distinguishing it from the active drug is critical. The following protocols outline the separation and identification strategies.

A. High-Performance Liquid Chromatography (HPLC) Protocol

This method separates the lipophilic 11,11-dichloro impurity from Oxcarbazepine.

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 250mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 20% B (Isocratic)

    • 5-20 min: 20% → 80% B (Linear Gradient)

    • 20-25 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Results:

    • MHD (Metabolite): ~6-8 min (Most polar).

    • Oxcarbazepine: ~12-14 min.

    • 11,11-Dichloro Analog: ~18-20 min (Highly non-polar due to dichloro substitution).

B. Mass Spectrometry (LC-MS/MS) Identification
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Precursor Ion Scan:

    • Oxcarbazepine (

      
      ): [M+H]+ = 253.27 m/z.
      
    • 11,11-Dichloro Analog (

      
      ): [M+H]+ = ~321.0 m/z (shows characteristic isotope pattern of 
      
      
      
      ).
  • Isotope Pattern: Look for the M, M+2, and M+4 peaks in a 9:6:1 ratio, confirming the presence of two chlorine atoms.

Technical Implications for Drug Development

Impurity Qualification (ICH Q3A/B)

Because 11,11-Dichloro Oxcarbazepine is a structural analog with no known therapeutic benefit, it must be treated as a Process Impurity .

  • Threshold: If present at >0.10% in the final drug substance, it requires structural identification and toxicological qualification.

  • Toxicity Concern: Halogenated analogs can exhibit hepatotoxicity. The lack of a metabolic clearance pathway (via ketone reduction) suggests it may persist longer in the liver than the parent drug.

Metabolic Stability Studies

In in vitro microsomal stability assays:

  • Oxcarbazepine: Rapidly disappears (

    
     min) as it converts to MHD.[4]
    
  • 11,11-Dichloro Analog: Likely exhibits high metabolic stability (low clearance) or undergoes slow oxidative dechlorination by CYP450s, distinguishing it from the therapeutic profile.

References

  • SynThink Research Chemicals. (2024). 11,11-Dichloro Oxcarbazepine Reference Standard and Impurity Profiling. SynThink Chemicals. Link

  • National Center for Biotechnology Information. (2025). Oxcarbazepine Compound Summary. PubChem.[3] Link

  • Aziz-Ur-Rahman, et al. (2012).[5] Synthesis of oxcarbazepine by newer method and screen for anticonvulsant activity. Der Pharma Chemica, 4(3):1133-1139.[5] Link

  • Lloyd, P., et al. (1994).[4] Clinical pharmacology and pharmacokinetics of oxcarbazepine. Epilepsia, 35(Suppl 3):S10-13. Link

  • Balaure, P.C., et al. (2010). Synthesis of New Dibenzo[b,f]azepine Derivatives. Revue Roumaine de Chimie. Link

Sources

head-to-head comparison of 11,11-Dichloro Oxcarbazepine and Carbamazepine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-Head Comparison of 11,11-Dichloro Oxcarbazepine and Carbamazepine Content Type: Technical Comparison Guide

Executive Summary

This guide provides a rigorous technical comparison between Carbamazepine (CBZ) , a first-generation antiepileptic drug (AED), and 11,11-Dichloro Oxcarbazepine , a critical process-related impurity and structural analog arising during the synthesis of Oxcarbazepine.

While Carbamazepine is a well-established Active Pharmaceutical Ingredient (API), 11,11-Dichloro Oxcarbazepine (CAS: 1798004-39-3) serves primarily as a Reference Standard for quality control. Understanding the physicochemical and spectral differences between these two entities is essential for analytical method development, impurity profiling, and ensuring the safety of dibenzazepine therapeutics.

Chemical Architecture & Properties

The fundamental difference lies in the C10-C11 bridge of the dibenzazepine ring. Carbamazepine features a C10=C11 double bond essential for its epoxide metabolism. In contrast, 11,11-Dichloro Oxcarbazepine possesses a saturated bridge with a ketone at C10 and a gem-dichloro substitution at C11, significantly altering its polarity and metabolic stability.

FeatureCarbamazepine (API)11,11-Dichloro Oxcarbazepine (Impurity/Standard)
CAS Number 298-46-41798004-39-3
Molecular Formula C₁₅H₁₂N₂OC₁₅H₁₀Cl₂N₂O₂
Molecular Weight 236.27 g/mol 321.16 g/mol
Structure Tricyclic with C10=C11 double bondTricyclic with C10-Keto, C11-Gem-Dichloro
Key Functional Group Urea moiety, Stilbene double bondUrea moiety, α,α-dichloro ketone
Polarity (LogP) ~2.45 (Lipophilic)~3.1 (Estimated, Higher due to Cl)
Role Active AnticonvulsantProcess Impurity / Analytical Standard
Synthesis & Origin Pathway

Understanding the origin of 11,11-Dichloro Oxcarbazepine requires mapping the industrial synthesis of Oxcarbazepine starting from Carbamazepine. The impurity typically arises from over-chlorination during the intermediate steps.

Mechanism of Formation
  • Carbamazepine (Starting Material): The C10=C11 double bond is susceptible to electrophilic addition.

  • Intermediate Formation: Industrial routes often involve chlorination (e.g., with Cl₂ or NCS) to form 10,11-dichloro-10,11-dihydrocarbamazepine.

  • Hydrolysis to Oxcarbazepine: The dichloro intermediate is hydrolyzed to the ketone (Oxcarbazepine).

  • Side Reaction (Impurity): If the reaction conditions are too aggressive (excess chlorinating agent), the alpha-position to the forming ketone (C11) can undergo further substitution, yielding the 11,11-dichloro analog.

SynthesisPathway CBZ Carbamazepine (Starting Material) Inter 10,11-Dichloro Intermediate CBZ->Inter Chlorination (Cl2/NCS) OXC Oxcarbazepine (Target API) Inter->OXC Hydrolysis (-2 HCl) Impurity 11,11-Dichloro Oxcarbazepine (Impurity) Inter->Impurity Direct Hyper-Chlorination OXC->Impurity Over-Chlorination (Side Reaction)

Figure 1: Formation pathway of 11,11-Dichloro Oxcarbazepine from the Carbamazepine precursor.

Analytical Differentiation (Head-to-Head)

For researchers developing HPLC or LC-MS methods, distinguishing the impurity from the parent drug is critical.

A. Mass Spectrometry (LC-MS/MS)

The mass shift is the primary identifier. The presence of two chlorine atoms introduces a distinct isotopic pattern.

  • Carbamazepine: [1][2][3][4][5][6]

    • Precursor Ion [M+H]⁺: m/z 237.1

    • Fragmentation: Loss of -CONH₂ (m/z 194), formation of acridine/iminostilbene ions.

  • 11,11-Dichloro Oxcarbazepine:

    • Precursor Ion [M+H]⁺: m/z ~321.0 (for ³⁵Cl) / 323.0 / 325.0.

    • Isotopic Pattern: Distinct 9:6:1 (M, M+2, M+4) pattern characteristic of Cl₂.

    • Fragmentation: Loss of -Cl (m/z 286), Loss of -CO (m/z 293).

B. HPLC Retention Behavior
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water/Acetonitrile (Gradient).

  • Prediction:

    • Carbamazepine: Elutes earlier due to moderate lipophilicity.

    • 11,11-Dichloro Oxcarbazepine: Elutes later (higher retention time). The addition of two chlorine atoms significantly increases lipophilicity compared to the parent ketone or the alkene.

Experimental Protocols
Protocol 1: HPLC Separation for Impurity Profiling

Objective: Quantify 11,11-Dichloro Oxcarbazepine in a bulk Oxcarbazepine/Carbamazepine sample.

  • Sample Prep: Dissolve 10 mg of sample in 10 mL Methanol (1 mg/mL).

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 80% B

    • 15-20 min: Hold 80% B

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide).

  • System Suitability: Resolution (Rs) between Carbamazepine and 11,11-Dichloro impurity must be > 2.0.

Protocol 2: Structural Verification via NMR

Objective: Confirm the gem-dichloro motif.

  • Carbamazepine ¹H NMR (DMSO-d₆): Shows olefinic protons at δ 6.90 ppm (s, 2H) for the C10=C11 bridge.

  • 11,11-Dichloro Oxcarbazepine ¹H NMR:

    • Absence: No olefinic protons.

    • Absence: No C11 protons (fully substituted).

    • Shift: Aromatic protons adjacent to C11 will show a downfield shift due to the inductive effect of the chlorines.

Biological & Toxicological Context

While Carbamazepine is a therapeutic agent, 11,11-Dichloro Oxcarbazepine is treated as a genotoxic impurity risk until proven otherwise, due to the reactivity of alpha-halo ketones.

ParameterCarbamazepine11,11-Dichloro Oxcarbazepine
Primary Metabolism CYP3A4 oxidation to 10,11-epoxide (Active/Toxic)Likely resistant to epoxide formation; C11 is blocked.
Toxicity Concern Stevens-Johnson Syndrome (HLA-B*1502)Potential alkylating agent (alpha-halo ketone reactivity).
Regulatory Limit N/A (API)Must be controlled < 0.15% (ICH Q3A) or lower if genotoxic (ICH M7).

Key Insight: The "11,11-Dichloro" modification effectively blocks the formation of the 10,11-epoxide, which is the metabolite responsible for many of Carbamazepine's side effects. However, the chemical reactivity of the dichloro-ketone moiety makes it unsuitable as a drug candidate and classifies it strictly as an impurity to be minimized.

References
  • SynThink Research Chemicals. (2024). 11,11-Dichloro Oxcarbazepine Reference Standard (CAS 1798004-39-3).[7][8]Link

  • Toronto Research Chemicals. (2023).[9] Carbamazepine and Related Impurities: Structural Characterization.[10]Link

  • European Pharmacopoeia (Ph.[8] Eur.). (2024). Monograph: Oxcarbazepine Impurities and System Suitability.Link

  • ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[10] Link

  • BenchChem. (2024). Synthesis and Characterization of Oxcarbazepine: A Technical Guide.Link

Sources

Validating Biomarkers for 11,11-Dichloro Oxcarbazepine Activity: A Comparative Guide to Ecotoxicological Screening Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As regulatory scrutiny over pharmaceutical impurities and water disinfection byproducts (DBPs) intensifies, validating robust biomarkers for their biological activity is critical. 11,11-Dichloro Oxcarbazepine is a persistent, halogenated DBP formed during the water treatment of the widely prescribed antiepileptic drug oxcarbazepine. While the parent drug is a prodrug with relatively low acute toxicity[1], its halogenated derivatives present distinct ecotoxicological challenges, including the potential to degrade into mutagenic compounds.

This guide provides an objective comparison of the ToxProfiler™ Multiplex ROS/GST Assay Kit against traditional analytical and biological alternatives. By establishing a self-validating experimental protocol, researchers can definitively quantify the oxidative stress activity of 11,11-dichloro oxcarbazepine in biological models.

Mechanistic Context: The Ecotoxicology of 11,11-Dichloro Oxcarbazepine

Oxcarbazepine functions primarily via voltage-gated sodium channel blockade. However, during wastewater chlorination, the active methylene group at the 11-position of its azepine ring is highly susceptible to electrophilic attack. This reaction yields2[2].

Unlike the parent compound, this halogenated DBP induces significant cellular stress. Furthermore, hydrolysis of mono- and dichlorinated derivatives of oxcarbazepine can lead to the accumulation of acridine, a known mutagenic and carcinogenic degradation product[3]. Because halogenated xenobiotics heavily induce cytochrome P450 metabolism—which inherently leaks reactive oxygen species (ROS)—oxidative stress serves as the most reliable proximal biomarker for 11,11-dichloro oxcarbazepine activity.

Pathway OXC Oxcarbazepine (Parent Drug) DCOXC 11,11-Dichloro Oxcarbazepine OXC->DCOXC Halogenation Cl2 Free Chlorine (Water Treatment) Cl2->DCOXC ROS ROS Generation & GST Depletion DCOXC->ROS Cytochrome P450 Metabolism Tox Cellular Toxicity (Biomarker Activity) ROS->Tox Oxidative Stress

Caption: Mechanistic pathway of 11,11-Dichloro Oxcarbazepine formation and subsequent biomarker activation.

Platform Comparison: ToxProfiler™ vs. Conventional Alternatives

To validate the biological activity of 11,11-dichloro oxcarbazepine, researchers typically choose between chemical quantification, whole-organism survival, or targeted biomarker screening. The ToxProfiler™ Multiplex Assay bridges the gap between analytical precision and biological relevance by simultaneously quantifying ROS generation and Glutathione S-Transferase (GST) depletion.

Comparative Performance Data
FeatureToxProfiler™ Multiplex Assay (Product)LC-MS/MS Analytical DetectionDaphnia magna Bioassay (ISO 6341)
Primary Readout Biological Activity (ROS/GST)Chemical Mass (Acridine/DCOXC)Organism Mortality
Sensitivity High (pM range for ROS)Ultra-High (ng/L)Low (µM range)
Throughput High (96/384-well microplates)Medium (Chromatography limits)Low (Manual observation)
Mechanistic Insight Yes (Identifies oxidative stress)No (Mass quantification only)No (Binary survival metric)
Cost per Sample


$
$
Data Type Quantitative FluorescenceQuantitative SpectraQualitative / LC50

The Verdict: While LC-MS/MS is indispensable for confirming the structural identity of 3[3], it cannot measure biological impact. Conversely, the Daphnia bioassay measures impact but lacks mechanistic granularity. The ToxProfiler™ provides high-throughput, mechanism-specific validation of the compound's toxicological activity.

Self-Validating Experimental Protocol

A major pitfall in fluorescent biomarker assays is the risk of false positives caused by the autofluorescence of halogenated test compounds. To ensure absolute trustworthiness, the following protocol utilizes a self-validating antioxidant rescue system .

Causality & Experimental Logic

By co-administering N-acetylcysteine (NAC)—a potent ROS scavenger and glutathione precursor—we establish a definitive causal link. If the fluorescent signal is truly driven by 11,11-dichloro oxcarbazepine-induced oxidative stress, NAC will quench the signal. If the signal persists despite NAC, the assay is invalid due to compound autofluorescence.

Protocol Step1 1. Prepare Dosing Solutions (+/- NAC Rescue Arm) Step2 2. Expose Zebrafish Embryos (24-96 hpf) Step1->Step2 Step3 3. Multiplex Staining (DCFDA & MCB Probes) Step2->Step3 Step4 4. High-Content Imaging (Confocal Microscopy) Step3->Step4 Step5 5. Quantify Biomarker Fluorescence vs. Control Step4->Step5

Caption: Step-by-step workflow for validating in vivo biomarker activity using multiplexed screening.

Step-by-Step Methodology (Zebrafish Embryo Model)
  • Reagent Preparation & Rescue Arm Setup:

    • Prepare a 10 mM stock of 11,11-Dichloro Oxcarbazepine in analytical-grade DMSO.

    • Dilute to working concentrations (1 µM, 5 µM, 10 µM) in E3 embryo medium. Ensure final DMSO concentration does not exceed 0.1% to prevent vehicle-induced stress.

    • Self-Validation Step: Prepare a parallel set of dosing solutions containing 5 mM N-acetylcysteine (NAC).

  • Model Exposure:

    • Transfer healthy zebrafish embryos (24 hours post-fertilization) into a 96-well optical-bottom plate (1 embryo/well).

    • Expose embryos to the dosing solutions, NAC rescue solutions, a vehicle control (0.1% DMSO), and a positive control (50 µM tert-Butyl hydroperoxide) for 48 hours.

  • Multiplex Biomarker Staining:

    • Wash embryos carefully with E3 medium.

    • Add the ToxProfiler™ probe cocktail: H2DCFDA (10 µM) to detect general ROS, and Monochlorobimane (MCB) (20 µM) to quantify GST activity/GSH depletion.

    • Causality Note: H2DCFDA is non-fluorescent until cleaved by intracellular esterases and oxidized by ROS, ensuring that only active, living cellular stress is measured.

    • Incubate in the dark at 28.5°C for 60 minutes.

  • High-Content Imaging & Analysis:

    • Image the plate using a high-content confocal screening system.

    • Capture DCF fluorescence (Ex/Em: 488/525 nm) and MCB-GSH adduct fluorescence (Ex/Em: 390/490 nm).

    • Data Interpretation: A valid biomarker response will show a dose-dependent increase in DCF signal and a decrease in MCB signal in the target wells, which is subsequently normalized to baseline in the NAC rescue wells.

References

  • Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes | Request PDF - ResearchGate.
  • 11,11-Dichloro Oxcarbazepine | 1798004-39-3 - SynThink Research Chemicals.
  • Severe overdosage with the antiepileptic drug oxcarbazepine - PMC.

Sources

Safety Operating Guide

Personal protective equipment for handling 11,11-Dichloro Oxcarbazepine

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Personal Protective Equipment and Handling Protocols for 11,11-Dichloro Oxcarbazepine

As a Senior Application Scientist, I frequently consult with drug development professionals regarding the safe handling of halogenated pharmaceutical impurities. 11,11-Dichloro Oxcarbazepine (CAS: 1798004-39-3) is a synthetic impurity of the anticonvulsant Active Pharmaceutical Ingredient (API) Oxcarbazepine[1]. While the parent compound is well-characterized, the addition of two chlorine atoms at the 11-position fundamentally alters the molecule's physicochemical and toxicological profile.

Understanding the causality behind our safety protocols is critical. The dichloro substitution significantly increases the molecule's lipophilicity, enhancing its ability to permeate the stratum corneum (skin barrier). Furthermore, halogenated cyclic ketones often trigger structural alerts for potential genotoxicity. Therefore, under the [2], this compound must be treated as a Potentially Genotoxic Impurity (PGI) until fully qualified, necessitating stringent Personal Protective Equipment (PPE) and operational controls.

Section 1: Chemical Profile and Hazard Summary

To establish a baseline for our safety protocols, we must first look at the quantitative data and hazard classifications.

Property / HazardSpecificationOperational Implication
Compound Name 11,11-Dichloro OxcarbazepineHalogenated derivative requires specialized disposal.
CAS Number 1798004-39-3Unique identifier for tracking and inventory[1].
Molecular Formula C15H10Cl2N2O2High chlorine content increases lipid solubility[1].
Molecular Weight 321.16 g/mol Fine powder form poses a high inhalation risk[3].
Primary Hazards Acute Tox (Oral/Dermal), PGIRequires OEB 4 (Occupational Exposure Band) handling.

Section 2: Personal Protective Equipment (PPE) Specifications

In accordance with[4], PPE must be selected based on a rigorous hazard assessment. Do not rely on standard laboratory attire when handling PGIs.

  • Hand Protection: Double Nitrile Gloves

    • Causality: The high lipophilicity of 11,11-Dichloro Oxcarbazepine allows it to rapidly degrade and permeate standard latex. Nitrile provides a superior chemical barrier against halogenated organics. Double-gloving creates a self-validating fail-safe: if the outer glove is compromised during weighing, the inner glove protects the skin while the operator doffs and replaces the outer layer.

  • Respiratory Protection: N95/P100 Particulate Respirator or PAPR

    • Causality: The compound is typically supplied as a lyophilized powder. Electrostatic repulsion during transfer can aerosolize the particles. A P100 filter blocks 99.9% of airborne particles, mitigating the severe inhalation risk associated with PGIs[5].

  • Ocular/Face Protection: Chemical Splash Goggles

    • Causality: Standard safety glasses leave the orbital cavity vulnerable to airborne dust and solvent splashes. Goggles provide a hermetic seal.

  • Body Protection: Disposable Tyvek Suit or Polypropylene Lab Coat

    • Causality: Woven cotton lab coats trap fine powders, turning the garment into a continuous exposure source. Tyvek provides a non-porous, anti-static barrier that can be safely incinerated post-use.

Section 3: Operational Workflow and Solubilization Protocol

The following protocol is a self-validating system designed to contain the compound at the source.

G Start 1. Pre-Operational Setup Verify VBE Flow (0.4-0.5 m/s) PPE 2. Don PPE (Double Nitrile, P100, Tyvek) Start->PPE Weighing 3. Weighing & Transfer (Anti-static tools only) PPE->Weighing Solubilization 4. Solubilization in DMSO (Closed System via Septum) Weighing->Solubilization Decon 5. Surface Decontamination (10% Bleach / IPA Wipe) Solubilization->Decon Waste 6. Hazardous Waste Disposal (Incineration Routing) Decon->Waste

Figure 1: Self-validating operational workflow for handling 11,11-Dichloro Oxcarbazepine.

Step-by-Step Methodology:

  • Pre-Operational Setup:

    • Action: Activate the Ventilated Balance Enclosure (VBE) and verify the face velocity is between 0.4 and 0.5 m/s using an anemometer.

    • Rationale: A standard fume hood creates turbulent airflows that will scatter low-density powders. A VBE provides smooth, laminar flow, ensuring the powder remains on the balance pan.

  • Weighing and Transfer:

    • Action: Use a static-eliminator (ionizing bar) on the balance. Transfer the 11,11-Dichloro Oxcarbazepine using a PTFE-coated micro-spatula into a pre-tared, amber glass vial.

    • Rationale: Halogenated powders are highly susceptible to static cling. Eliminating static prevents the powder from "jumping" onto the operator's gloves or the balance walls. Amber glass is used to prevent potential UV-induced degradation of the azepine ring.

  • Solubilization (Critical Step):

    • Action: Seal the vial with a PTFE-lined septum cap before removing it from the VBE. Inject the solvent (typically DMSO) through the septum using a syringe.

    • Rationale: DMSO is an excellent solvent for dibenzazepine derivatives, but it is also a powerful transdermal carrier. If a DMSO solution of 11,11-Dichloro Oxcarbazepine contacts the skin, the solvent will drag the toxic impurity directly into the bloodstream. Using a closed-system injection prevents splash exposure.

Section 4: Disposal and Decontamination Plan

Proper disposal is legally and environmentally mandated to prevent downstream contamination.

  • Surface Decontamination: Wipe down the VBE and balance with a 10% sodium hypochlorite (bleach) solution, followed by 70% Isopropyl Alcohol (IPA). Causality: Bleach oxidatively degrades the active pharmaceutical structure, neutralizing the genotoxic threat, while IPA removes the corrosive bleach residue.

  • Solid Waste: All contaminated PPE, weigh boats, and spatulas must be placed in a rigid, sealable container labeled "Toxic/Halogenated Solid Waste" for EPA-approved high-temperature incineration.

  • Liquid Waste: DMSO solutions containing the impurity must be routed to a specific "Halogenated Organic Liquid Waste" carboy. Causality: Mixing halogenated waste with standard organic waste can cause exothermic reactions or release toxic chlorine gas during downstream processing.

References

  • Oxcarbazepine | C15H12N2O2 | CID 34312 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: eCFR (Electronic Code of Federal Regulations) URL:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。